molecular formula C22H23NO4 B3098789 N-Fmoc-N-cyclopentylglycine CAS No. 1343040-07-2

N-Fmoc-N-cyclopentylglycine

Cat. No.: B3098789
CAS No.: 1343040-07-2
M. Wt: 365.4 g/mol
InChI Key: LVJZUYHCQLIJSA-UHFFFAOYSA-N
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Description

N-Fmoc-N-cyclopentylglycine is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-N-cyclopentylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-cyclopentylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-23(15-7-1-2-8-15)22(26)27-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20H,1-2,7-8,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZUYHCQLIJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Fmoc-N-cyclopentylglycine: A Proline Surrogate for Enhanced Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

In the landscape of peptide-based therapeutics and peptidomimetics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. These unique building blocks offer a powerful toolkit to modulate peptide conformation, enhance metabolic stability, and ultimately improve pharmacological profiles. Among these, N-Fmoc-N-cyclopentylglycine has emerged as a compelling surrogate for proline, providing a nuanced approach to constraining peptide backbones and exploring novel structural space. This guide provides a comprehensive technical overview of N-Fmoc-N-cyclopentylglycine, from its rational design and synthesis to its application in solid-phase peptide synthesis (SPPS) and its impact on peptide structure and function.

The Role of Proline and the Rationale for Surrogates

Proline, unique among the 20 proteinogenic amino acids, possesses a secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, restricting the N-Cα bond's rotational freedom and locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[1] This inherent constraint makes proline a potent inducer of specific secondary structures, most notably β-turns and polyproline helices.[1]

However, the very rigidity that makes proline a valuable structural element can also be a limitation. The fixed φ angle and the propensity for cis-trans isomerization of the X-Pro peptide bond can sometimes lead to undesirable conformational equilibria or hinder optimal receptor binding. This has driven the exploration of proline surrogates, which aim to mimic or modulate the conformational effects of proline while offering distinct advantages.

N-substituted glycines, also known as peptoids, represent a versatile class of proline surrogates.[2] By replacing the α-substituent with a substituent on the amide nitrogen, these residues eliminate the chiral center at the α-carbon and introduce a tertiary amide bond, akin to proline. N-Fmoc-N-cyclopentylglycine belongs to this class, with the cyclopentyl group offering a unique set of steric and conformational properties.

Synthesis of N-Fmoc-N-cyclopentylglycine

The synthesis of N-Fmoc-N-cyclopentylglycine is not as widely documented as its proteinogenic counterparts. However, established methods for the N-alkylation of amino acids can be effectively applied. Reductive amination is a robust and scalable approach.

Proposed Synthetic Pathway: Reductive Amination

A plausible and efficient route to N-Fmoc-N-cyclopentylglycine involves the reductive amination of Fmoc-glycine with cyclopentanone. This two-step, one-pot procedure offers high yields and operational simplicity.

Synthesis_of_N-Fmoc-N-cyclopentylglycine cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Fmoc_Gly Fmoc-Gly-OH Imine Intermediate Imine Fmoc_Gly->Imine Cyclopentanone Cyclopentanone Cyclopentanone->Imine Final_Product N-Fmoc-N-cyclopentylglycine Imine->Final_Product Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Imine Solvent DCE/AcOH Solvent->Imine

Caption: Proposed synthetic workflow for N-Fmoc-N-cyclopentylglycine.

Detailed Experimental Protocol (Proposed)
  • Imine Formation: To a solution of Fmoc-glycine (1.0 eq) in 1,2-dichloroethane (DCE) is added cyclopentanone (1.2 eq) and a catalytic amount of acetic acid. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Fmoc-N-cyclopentylglycine.

This protocol is based on general procedures for reductive amination and may require optimization for this specific substrate combination.[3]

Conformational Properties of N-Cyclopentylglycine

The cyclopentyl group introduces a significant steric presence on the amide nitrogen, influencing the local backbone conformation. While extensive experimental data specifically for N-cyclopentylglycine is limited, we can infer its properties from studies on other N-alkylated glycines and related cyclic structures.

Dihedral Angle Preferences

Unlike proline, which has a rigidly constrained φ angle, the N-Cα bond of N-cyclopentylglycine retains some rotational freedom. However, the bulky cyclopentyl group is expected to disfavor certain regions of the Ramachandran plot due to steric clashes. It is hypothesized that N-cyclopentylglycine will predominantly occupy the β-sheet and polyproline II (PPII) regions of the Ramachandran plot, similar to other N-alkylated amino acids. The increased steric bulk compared to a methyl or ethyl group may further restrict the accessible conformational space.

Ramachandran_Comparison Hypothesized Ramachandran Space a b d c phi Φ (degrees) psi Ψ (degrees) neg180_x -180 pos180_x 180 neg180_y -180 pos180_y 180 proline Proline ncpg N-Cyclopentylglycine (Hypothesized) beta β-sheet ppii PPII

Caption: Hypothesized Ramachandran plot for N-cyclopentylglycine vs. Proline.

Propensity for β-Turn Formation

N-alkylated amino acids, including N-methyl alanine, have been shown to act as potent β-turn inducers.[1] The steric bulk of the N-alkyl group can favor the tight reversal of the peptide chain characteristic of a β-turn. It is highly probable that N-cyclopentylglycine will also exhibit a strong propensity to induce β-turn structures, potentially with a preference for a specific turn type (e.g., Type I or Type II) depending on the surrounding sequence.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Fmoc-N-cyclopentylglycine into a peptide sequence via Fmoc-based SPPS requires special consideration due to its steric hindrance.

Coupling Challenges and Optimization

The tertiary amine and the bulky cyclopentyl group render the amino acid less nucleophilic and sterically hindered, which can lead to incomplete coupling reactions. To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassKey Features
HATU Urionium SaltHighly reactive, often used for difficult couplings.
HCTU Urionium SaltSimilar to HATU, generally effective and more cost-efficient.
PyBOP Phosphonium SaltStrong coupling agent, particularly useful for hindered residues.
COMU Urionium SaltHigh reactivity and good solubility.

For the coupling of N-Fmoc-N-cyclopentylglycine, a double coupling strategy is often recommended to ensure complete reaction.[4] This involves performing the coupling step twice before proceeding to the next deprotection step. Additionally, extending the coupling time and using a higher excess of the amino acid and coupling reagent can improve yields.

Step-by-Step SPPS Protocol for Incorporation

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of N-Fmoc-N-cyclopentylglycine:

    • Pre-activate a solution of N-Fmoc-N-cyclopentylglycine (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Perform a ninhydrin test to check for completion. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.

  • Continue Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

SPPS_Workflow Start Start with Fmoc-deprotected resin Couple_Ncpg Couple N-Fmoc-N-cyclopentylglycine (HATU/DIPEA, 2h) Start->Couple_Ncpg Ninhydrin Ninhydrin Test Couple_Ncpg->Ninhydrin Double_Couple Repeat Coupling Ninhydrin->Double_Couple Positive Wash Wash (DMF) Ninhydrin->Wash Negative Double_Couple->Ninhydrin Capping Capping (Optional) Wash->Capping Continue Continue Synthesis Capping->Continue

Caption: SPPS workflow for incorporating N-Fmoc-N-cyclopentylglycine.

Troubleshooting Peptide Aggregation

Peptides containing multiple hydrophobic or N-alkylated residues are prone to aggregation during SPPS, which can hinder both coupling and deprotection steps.[5] Strategies to mitigate aggregation include:

  • Chaotropic Salts: Adding salts like LiCl to the coupling and deprotection solutions can disrupt secondary structure formation.

  • Solvent Choice: Using N-methylpyrrolidone (NMP) or a mixture of DMF and DMSO can improve solvation of the growing peptide chain.[5]

  • Elevated Temperatures: Performing the coupling at a higher temperature can help to break up aggregates.[6]

Comparative Analysis: N-Cyclopentylglycine vs. Proline

While direct comparative studies are scarce, a theoretical comparison based on the structural properties of each residue can be made.

Table 2: Comparative Properties of N-Cyclopentylglycine and Proline

PropertyProlineN-Cyclopentylglycine (Predicted)Rationale
φ Angle Restricted (~ -60° to -75°)More flexible, but likely restricted to β-sheet/PPII regionsLack of a cyclic constraint on the N-Cα bond, but steric hindrance from the cyclopentyl group.
cis/trans Isomerization SignificantReducedIncreased steric clash in the cis conformation due to the bulky cyclopentyl group.
Hydrogen Bond Donor NoNoBoth have a tertiary amide nitrogen.
β-Turn Induction HighHighSteric bulk of the N-substituent favors a turn conformation.
Hydrophobicity ModerateHighThe cyclopentyl group is more hydrophobic than the pyrrolidine ring.

The increased hydrophobicity and potentially reduced propensity for cis-trans isomerization make N-cyclopentylglycine an attractive surrogate for proline in contexts where these properties are desirable.

Conclusion and Future Perspectives

N-Fmoc-N-cyclopentylglycine is a valuable tool for peptide chemists seeking to fine-tune the conformational and physicochemical properties of their peptides. As a proline surrogate, it offers a unique combination of steric bulk and conformational constraint that can be leveraged to induce specific secondary structures, enhance metabolic stability, and improve membrane permeability. While the synthesis and incorporation of this hindered amino acid require careful optimization, the potential benefits for drug discovery and development are significant.

Future research should focus on obtaining high-resolution structural data for peptides containing N-cyclopentylglycine to precisely define its conformational preferences. Furthermore, direct comparative studies with proline-containing analogues in various biological systems will be crucial to fully elucidate its potential as a proline surrogate and expand its application in the design of next-generation peptide therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • BenchChem. (2025). N,N-Dimethyl-L-Valine vs.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Hollósi, M., Radics, L., & Wieland, T. (1977). Conformations of proline-containing cyclic peptides. 1H and 13C n.m.r. evidence for a solvent stabilized All-Cis X-Pro conformer of Cyclo-(Pro-Gly-Gly-Pro)2. International Journal of Peptide and Protein Research, 10(4), 286-290.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The “difficult sequence” concept in solid-phase peptide synthesis. Chemistry, an Asian journal, 11(1), 24-35.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Teva Pharmaceutical Industries Ltd, Novetide Ltd, Teva Pharmaceuticals USA Inc. (2010). Production of peptides containing poly-Gly sequences using fmoc chemistry. WO2010117725A2.
  • van der Wel, P. C., & Forrest, L. R. (2011). The Ramachandran plots of glycine and pre-proline. BMC structural biology, 11, 33.
  • Weisshoff, H., Wieprecht, T., Henklein, P., Frömmel, C., Antz, C., & Mügge, C. (1996). Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. FEBS letters, 387(2-3), 201–207.
  • White, P., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
  • Zhang, L., & Tam, J. P. (1997). Orthogonal coupling of unprotected peptide segments through chemoselective ligation. Tetrahedron letters, 38(1), 4375-4378.
  • Zom, A., & El-Faham, A. (2018). Challenges and perspectives in chemical synthesis of highly hydrophobic peptides. Frontiers in chemistry, 6, 166.
  • Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.

Sources

N-Fmoc-N-cyclopentylglycine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Peptidomimetic Building Blocks for Drug Discovery

Executive Summary & Core Identity

N-Fmoc-N-cyclopentylglycine is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of peptoids (poly-N-substituted glycines) and peptidomimetics . Unlike standard amino acids where the side chain is attached to the


-carbon, this molecule features a cyclopentyl group attached directly to the backbone nitrogen.[1]

This structural modification eliminates the amide proton, preventing hydrogen bond donation from the backbone. Consequently, it profoundly alters the physicochemical profile of the resulting peptide chain—enhancing proteolytic stability, increasing membrane permeability, and disrupting secondary structures like


-helices or 

-sheets to favor distinct helical peptoid architectures.
Physicochemical Data Profile[2][3]
PropertySpecification
Chemical Name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-cyclopentylglycine
Common Abbreviation Fmoc-N(cPen)-Gly-OH
CAS Registry Number 1343040-07-2
Molecular Formula

Molecular Weight 365.43 g/mol
Physical State White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in water
Purity Standard

(HPLC) for SPPS applications

CRITICAL DISTINCTION: Do not confuse this compound with Fmoc-Cyclopentylglycine (Fmoc-Cpg-OH, CAS 220497-61-0) . In Fmoc-Cpg-OH, the cyclopentyl group is on the


-carbon.[2] In the subject compound, it is on the Nitrogen .[3] This distinction dictates the folding behavior: C-substituted amino acids stabilize helices; N-substituted glycines (peptoids) increase flexibility and protease resistance.

Structural Biology & Mechanism of Action

The incorporation of N-Fmoc-N-cyclopentylglycine into a peptide sequence introduces specific steric and electronic constraints.

The "Cis-Amide" Effect

In standard peptides, the trans-amide bond is energetically favored (


). However, N-alkylation increases the steric bulk around the nitrogen, lowering the energy barrier between cis and trans conformers. The cyclopentyl group, being cyclic and bulky, often forces the backbone into a cis-configuration (

), which induces a "kink" or turn in the peptide chain.
Proteolytic Stability

The absence of the amide proton (


) removes the primary recognition site for many endopeptidases. Furthermore, the steric shield provided by the N-cyclopentyl group prevents the enzyme's active site from accessing the carbonyl carbon, granting the molecule significant half-life extension in plasma.

G cluster_impact Structural Consequences Fmoc Fmoc Group (Protection) N_Atom Backbone Nitrogen (Tertiary Amine) Fmoc->N_Atom Carbamate Linkage Gly_Backbone Glycine Backbone (-CH2-COOH) N_Atom->Gly_Backbone Peptide Bond Precursor Effect1 Loss of H-Bond Donor N_Atom->Effect1 Cyclopentyl Cyclopentyl Ring (Steric Bulk) Cyclopentyl->N_Atom N-Alkylation Effect2 Cis/Trans Isomerization Cyclopentyl->Effect2 Effect3 Protease Resistance Cyclopentyl->Effect3

Figure 1: Structural decomposition of N-Fmoc-N-cyclopentylglycine showing functional moieties and their biological impact.

Synthesis & Manufacturing Protocols

Route A: Solution-Phase Synthesis (Building Block Preparation)

To generate the Fmoc-protected monomer for use in standard SPPS.

  • Reductive Amination:

    • Reagents: Cyclopentylamine + Glyoxylic acid monohydrate.

    • Catalyst:

      
       (Sodium cyanoborohydride) or STAB (Sodium triacetoxyborohydride).
      
    • Solvent: Methanol/Acetic Acid (1%).

    • Mechanism: Formation of the imine intermediate followed by reduction to N-cyclopentylglycine.

  • Fmoc Protection:

    • Reagent: Fmoc-OSu (Fmoc N-hydroxysuccinimide ester).

    • Base:

      
       or 
      
      
      
      (aqueous/dioxane mix).
    • Outcome: N-Fmoc-N-cyclopentylglycine.[4][5][6][7]

Route B: Solid-Phase "Sub-Monomer" Synthesis

Instead of buying the pre-made building block, researchers can build the residue directly on the resin. This is often more cost-effective for library generation.

  • Acylation: React the resin-bound amine with Bromoacetic acid and DIC (Diisopropylcarbodiimide).

  • Displacement: Add Cyclopentylamine (in excess) in DMSO/DMF to displace the bromide via

    
     reaction.
    
  • Result: A resin-bound N-cyclopentylglycine residue (secondary amine), ready for the next coupling.

Application in Solid-Phase Peptide Synthesis (SPPS)

Integrating N-Fmoc-N-cyclopentylglycine into a peptide chain presents specific challenges, primarily due to steric hindrance .

Coupling OF the Residue (Coupling to the Resin)

Coupling N-Fmoc-N-cyclopentylglycine to a primary amine on the resin is generally straightforward using standard activation, but reaction times should be extended.

  • Activator: HATU or HBTU with DIEA.

  • Time: 2 hours to overnight.

Coupling ONTO the Residue (The Critical Bottleneck)

Once N-Fmoc-N-cyclopentylglycine is attached and deprotected, the N-terminus is a bulky secondary amine . Coupling the next amino acid onto this steric center is difficult.

Optimized Protocol for Difficult Couplings:

  • Reagent Selection: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP . These are superior for sterically hindered couplings compared to HBTU/DIC.

  • Solvent System: Use a "Magic Mixture" of DCM/DMF/NMP (1:1:1) to improve chain solvation and accessibility.

  • Temperature: Microwave-assisted coupling at 50°C–75°C is highly recommended to overcome the activation energy barrier.

  • Monitoring:

    • Standard Kaiser Test (Ninhydrin): FAILS . Ninhydrin does not react well with secondary amines (no blue color).

    • Correct Test: Use the Chloranil Test or p-Nitrophenyl Ester Test . A positive result (secondary amine present) is indicated by a blue/green color for Chloranil.

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Coupling Couple Fmoc-N(cPen)-Gly-OH (HATU/DIEA, 2h) Start->Coupling Deprotection Fmoc Removal (20% Piperidine/DMF) Coupling->Deprotection Intermediate Resin-Bound N-cPen-Gly (Steric Secondary Amine) Deprotection->Intermediate Next_Coupling Couple Next Amino Acid (CRITICAL STEP) Intermediate->Next_Coupling Requires HATU/PyAOP Validation Validation Check Next_Coupling->Validation Chloranil Test Success Continue Synthesis Validation->Success Negative (No Color) Fail Double Couple / Microwave Validation->Fail Positive (Blue/Green) Fail->Next_Coupling

Figure 2: SPPS workflow highlighting the critical bottleneck at the secondary amine coupling stage.

References

  • PubChem. (n.d.). Compound Summary: N-Fmoc-N-cyclopentylglycine (CAS 1343040-07-2).[4][5][7] National Library of Medicine. Retrieved from [Link]

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text on N-alkyl glycine synthesis).

Sources

A Deep Dive into Solvent Selection: The Solubility of N-Fmoc-N-cyclopentylglycine in DMF vs. NMP

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the judicious selection of solvents is paramount to achieving high purity and yield of the target peptide. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the workhorses of SPPS, prized for their ability to solvate the growing peptide chain and reagents. This technical guide provides an in-depth analysis of the solubility of N-Fmoc-N-cyclopentylglycine, a non-canonical amino acid derivative, in these two critical solvents. While specific quantitative solubility data for this particular derivative is not extensively published, this guide will equip researchers with the foundational knowledge, theoretical framework, and practical methodologies to understand, predict, and experimentally determine its solubility. We will explore the physicochemical properties of DMF and NMP, the structural influence of the N-cyclopentyl group on solubility, and the downstream implications for peptide synthesis.

Introduction: The Critical Role of Solubility in SPPS

Solid-phase peptide synthesis is a cornerstone of modern drug discovery and biochemical research, enabling the construction of complex peptide sequences with high fidelity.[1] The success of SPPS is intrinsically linked to the solubility of the protected amino acid building blocks in the reaction solvent.[2] Incomplete dissolution can lead to a host of problems, including:

  • Incomplete Couplings: Insufficiently dissolved amino acids will have reduced availability to react with the free amine on the growing peptide chain, resulting in deletion sequences.

  • Aggregation: Poorly solvated peptide chains and amino acid derivatives can aggregate, hindering reaction kinetics and leading to impurities.[3]

  • Clogging of Automated Synthesizers: Undissolved material can obstruct the fluidics of automated peptide synthesizers, causing mechanical failures and loss of valuable product.

N-Fmoc-N-cyclopentylglycine is a valuable building block used to introduce conformational constraints and enhance the metabolic stability of peptides.[1] Its unique N-alkylated structure, featuring a cyclopentyl group, presents specific considerations for solubility that warrant a detailed investigation.

Physicochemical Properties of DMF and NMP: A Comparative Analysis

Both DMF and NMP are polar aprotic solvents, a class of solvents that possess a large dipole moment but lack acidic protons.[4][5] This characteristic allows them to effectively solvate a wide range of polar and nonpolar molecules without interfering with base-catalyzed reactions, such as Fmoc deprotection.[6]

PropertyN,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)
Molecular Formula C₃H₇NOC₅H₉NO
Molar Mass 73.09 g/mol 99.13 g/mol
Boiling Point 153 °C[7]202 °C[8]
Density 0.944 g/mL[7]1.028 g/mL
Dipole Moment 3.82 D4.09 D
Dielectric Constant 36.7[9]32.2
Viscosity (at 25°C) 0.802 cP[9]1.65 cP

Key Insights:

  • Polarity: NMP is generally considered to be a more powerful solvent than DMF for many organic compounds due to its slightly higher dipole moment and greater ability to solvate both the resin and peptide chains.[6][10]

  • Viscosity: NMP is significantly more viscous than DMF. This can impact the speed of solvent delivery and removal in automated synthesizers and may require adjustments to washing protocols.

  • Stability: DMF can degrade over time to produce dimethylamine and formic acid, which can cause premature Fmoc deprotection.[6] NMP is generally more stable but has been reported to cause greater decomposition of Fmoc-amino acids over extended periods in solution.[6]

The Influence of the N-Cyclopentyl Group on Solubility

The structure of N-Fmoc-N-cyclopentylglycine itself provides clues to its expected solubility.

G cluster_Fmoc Fmoc Group (Hydrophobic) cluster_Glycine Glycine Backbone cluster_Cyclopentyl Cyclopentyl Group (Hydrophobic) Fmoc Fluorenylmethoxycarbonyl Glycine Glycine Fmoc->Glycine Amide Bond Cyclopentyl Cyclopentyl Glycine->Cyclopentyl N-Alkylation

Figure 1: Structural components of N-Fmoc-N-cyclopentylglycine.

  • Fmoc Group: The large, aromatic fluorenylmethoxycarbonyl (Fmoc) group is highly hydrophobic and contributes significantly to the solubility of the molecule in organic solvents.

  • Glycine Backbone: The glycine core is the simplest amino acid structure.

  • N-Cyclopentyl Group: The cyclopentyl group attached to the alpha-amino nitrogen is a bulky, hydrophobic moiety.[11] This N-alkylation prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures in peptides and potentially increase solubility by preventing aggregation.[3]

Based on these structural features, it is anticipated that N-Fmoc-N-cyclopentylglycine will exhibit good solubility in both DMF and NMP due to its overall hydrophobic character. However, the subtle differences in the solvating power of DMF and NMP may lead to a discernible difference in the quantitative solubility.

Experimental Protocol for Determining the Solubility of N-Fmoc-N-cyclopentylglycine

To obtain precise, quantitative solubility data, an experimental determination is essential. The following protocol outlines a reliable method for measuring the solubility of N-Fmoc-N-cyclopentylglycine in DMF and NMP.

Materials and Equipment
  • N-Fmoc-N-cyclopentylglycine (high purity, >98%)[12]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

Experimental Workflow

G start Start prep Prepare Saturated Solutions (Excess solute in DMF/NMP) start->prep equilibrate Equilibrate (e.g., 24h at 25°C with agitation) prep->equilibrate centrifuge Centrifuge (Separate undissolved solid) equilibrate->centrifuge filter Filter Supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute Sample (Bring into calibration range) filter->dilute hplc HPLC Analysis (Quantify concentration) dilute->hplc calculate Calculate Solubility (g/L or mol/L) hplc->calculate end End calculate->end

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of N-Fmoc-N-cyclopentylglycine and dissolve it in a known volume of the chosen solvent (DMF or NMP) to create a stock solution of known concentration.

    • Perform a series of dilutions to prepare a set of standard solutions covering a range of concentrations. These will be used to generate a calibration curve.

  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1.0 mL) of either DMF or NMP.

    • Add an excess amount of N-Fmoc-N-cyclopentylglycine to each vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter.

  • Quantification by HPLC:

    • Accurately dilute a known volume of the filtered saturated solution with the corresponding solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC using a suitable reversed-phase column and a UV detector set to a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the diluted saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Discussion and Implications for Peptide Synthesis

While it is hypothesized that N-Fmoc-N-cyclopentylglycine will be readily soluble in both DMF and NMP, the quantitative results from the experimental protocol will provide invaluable data for optimizing SPPS protocols.

  • Higher Solubility: The solvent in which the amino acid derivative exhibits higher solubility would generally be the preferred choice, as it allows for the preparation of more concentrated stock solutions. This is particularly advantageous in automated synthesizers where vial space may be limited.

  • Reaction Kinetics: Higher solubility ensures that the amino acid is fully available for the coupling reaction, which can lead to faster and more complete reactions.

  • Cost and Purity: DMF is generally less expensive than NMP.[6] If the solubility in DMF is sufficient for the intended application, it may be the more cost-effective option. However, the potential for DMF degradation and the formation of impurities must be considered.[6] High-purity, amine-free DMF is essential for successful SPPS.[13]

  • Difficult Couplings: For sterically hindered couplings or sequences prone to aggregation, the superior solvating power of NMP might be advantageous, even if the solubility of the individual amino acid is only marginally higher.[6]

Conclusion

References

  • Vertex AI Search. (2024). Solvents for Solid Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-L-cyclopentylglycine.
  • Akki, R. M., & Agrawal, S. (2013). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Indian Journal of Pharmaceutical Sciences, 75(1), 67–73.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Gellman, S. H., et al. (2013). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Organic letters, 15(21), 5524–5527.
  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374–376.
  • Royal Society of Chemistry. (2021). The binding behaviours between cyclopentanocucurbituril and three amino acids. RSC Advances, 11(23), 13985-13991.
  • AChemBlock. (n.d.). N-Fmoc-N-cyclopentylglycine 95%.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet.
  • Frontiers. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins.
  • PubMed. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. Retrieved from [Link]

  • ACS Publications. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Academia.edu. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Retrieved from [Link]

  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Retrieved from [Link]

  • PubMed Central (PMC). (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • ResearchGate. (n.d.). Comparison of the properties of DMF, DMSO and NMP. Retrieved from [Link]

  • ResearchGate. (2023). How do i dissolve glycine in DMF?. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Wordpress. (2026). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Peptide Synthesis of N-Alkylated Residues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Challenge of Steric Hindrance in N-Alkylated Peptide Synthesis

The incorporation of N-alkylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. N-alkylation, most commonly N-methylation, can significantly improve metabolic stability, cell permeability, and oral bioavailability by disrupting enzymatic degradation and modulating conformational flexibility. However, the synthesis of peptides containing these modified residues presents a significant challenge to chemists.[1] The steric hindrance imposed by the N-alkyl group dramatically slows down the kinetics of amide bond formation during standard solid-phase peptide synthesis (SPPS), often leading to incomplete reactions, low yields, and the accumulation of deletion sequences.[1][2][3]

Conventional SPPS protocols, typically conducted at room temperature, require extended reaction times and often necessitate double coupling to drive the reaction toward completion.[4] Even with these modifications, the synthesis of complex N-alkylated peptides can be inefficient. Microwave-assisted peptide synthesis (MAPS) has emerged as a transformative technology to overcome these synthetic hurdles.[5][6] By utilizing microwave energy, MAPS provides rapid, uniform, and precisely controlled heating of the reaction mixture, dramatically accelerating both the coupling and deprotection steps of SPPS.[4][7][8] This application note provides a comprehensive guide to the principles and protocols for the efficient synthesis of N-alkylated peptides using microwave assistance.

The Power of Microwave Energy in Peptide Synthesis

Microwave heating operates through the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture, primarily the solvent.[6][9] This interaction induces rapid and uniform heating throughout the sample, a stark contrast to conventional heating methods that rely on slower heat transfer from an external source.[4][6]

Key Advantages of Microwave-Assisted Peptide Synthesis (MAPS):

  • Accelerated Reaction Rates: Microwave energy significantly shortens the time required for both coupling and deprotection steps.[5][7] For instance, couplings that might take 45 minutes or longer at room temperature can often be completed in as little as 5 minutes with microwave heating.[5][10]

  • Improved Synthesis Efficiency and Purity: The rapid and efficient heating provided by microwaves drives reactions to completion, minimizing the formation of deletion sequences and other impurities, resulting in higher crude peptide purity.[4][5][6][7]

  • Overcoming Steric Hindrance: Microwave energy is particularly effective in overcoming the steric barriers associated with coupling N-alkylated amino acids and other "difficult" residues.[2][6] The increased kinetic energy of the molecules facilitates the formation of the amide bond, even in sterically demanding situations.

  • Reduced Side Reactions: Precise temperature control in modern microwave peptide synthesizers helps to minimize temperature-sensitive side reactions such as racemization and aspartimide formation.[5][8]

Mechanism of Microwave Heating

The fundamental mechanism of microwave heating involves the agitation of polar molecules or ions that oscillate under the influence of an oscillating electric field.[9] This rapid reorientation of molecules generates friction, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer is a key reason why microwave synthesis is often superior to conventional heating methods.[4]

Experimental Protocols for Microwave-Assisted Synthesis of N-Alkylated Peptides

This section provides a detailed, step-by-step protocol for the synthesis of a model peptide containing an N-methylated residue using an automated microwave peptide synthesizer. The principles outlined can be adapted for various sequences and N-alkylated amino acids.

Materials and Reagents
  • Resin: Rink Amide resin is a common choice for the synthesis of peptide amides. The choice of resin may vary depending on the C-terminal modification desired.

  • Fmoc-Protected Amino Acids: Standard Fmoc-protected amino acids and the desired Fmoc-N-alkyl-amino acids.

  • Coupling Reagents: A highly efficient coupling reagent is crucial for N-alkylated residues. O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(1H-6-chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are often preferred over standard reagents like HBTU for these difficult couplings.[3][11] (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is also highly effective, especially for coupling N-methyl amino acids.[12]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Solvents: High-purity DMF is the most common solvent for SPPS.[13] N-Methyl-2-pyrrolidone (NMP) can also be used.

  • Washing Solvents: DMF, Dichloromethane (DCM), and Isopropanol (IPA).

  • Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT)) is used to cleave the peptide from the resin and remove side-chain protecting groups. The specific composition will depend on the amino acid sequence.

Synthesis Workflow Diagram

Microwave-Assisted N-Alkylated Peptide Synthesis Workflow Resin Start: Resin Swelling Deprotection1 Fmoc Deprotection (Microwave) Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling Amino Acid Coupling (Microwave) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Deprotection2 Final Fmoc Deprotection (Microwave) Wash2->Deprotection2 After last coupling Repeat->Deprotection1 Wash3 Final Washing Deprotection2->Wash3 Cleavage Cleavage & Deprotection Wash3->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (LC-MS) Purification->Analysis

Caption: Workflow for microwave-assisted N-alkylated peptide synthesis.

Step-by-Step Protocol

1. Resin Preparation:

  • Place the desired amount of resin in a reaction vessel.
  • Swell the resin in DMF for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add the deprotection solution (20% piperidine in DMF) to the resin.
  • Apply microwave energy. A typical protocol is 3 minutes at a maximum temperature of 75°C.[5] Some protocols may use a two-step deprotection.[10]
  • Drain the deprotection solution and wash the resin thoroughly with DMF.

3. Amino Acid Coupling (Standard Residues):

  • Prepare the amino acid solution by dissolving the Fmoc-amino acid, coupling reagent (e.g., HCTU), and DIPEA in DMF.
  • Add the activated amino acid solution to the deprotected resin.
  • Apply microwave energy. A standard protocol is 5 minutes at a maximum temperature of 75°C.[5]
  • Drain the coupling solution and wash the resin with DMF.

4. Amino Acid Coupling (N-Alkylated Residues):

  • Rationale: Due to increased steric hindrance, a more robust coupling protocol is required. This often involves a more reactive coupling agent, increased equivalents of reagents, and potentially a longer coupling time or higher temperature.
  • Prepare the N-alkylated amino acid solution using a highly reactive coupling agent like HATU or PyAOP.[3][11][12]
  • Use a higher excess of the N-alkylated amino acid and coupling reagents (e.g., 5-10 equivalents).
  • Add the activated N-alkylated amino acid solution to the resin.
  • Apply microwave energy. It may be beneficial to increase the coupling time (e.g., 10-20 minutes) and/or temperature (e.g., up to 90°C).[14][15] However, be mindful of potential side reactions at higher temperatures.[15]
  • A double coupling step may be necessary for particularly difficult couplings.
  • Drain the coupling solution and wash the resin thoroughly with DMF.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each amino acid in the sequence.

6. Final Deprotection and Washing:

  • After the final coupling, perform a final Fmoc deprotection (Step 2).
  • Wash the resin extensively with DMF, followed by DCM and IPA, and then dry the resin under vacuum.

7. Cleavage and Deprotection:

  • Add the cleavage cocktail to the dry resin.
  • Stir at room temperature for 2-4 hours.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding it to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.[16]
  • Dry the crude peptide pellet under vacuum.
Recommended Reaction Parameters
ParameterStandard CouplingN-Alkylated CouplingRationale
Coupling Reagent HCTU, HBTUHATU, PyAOP, COMUHigher reactivity needed to overcome steric hindrance.[3][11][12]
Equivalents (AA/Reagent) 4-55-10Higher concentration drives the reaction to completion.
Microwave Time 5 min10-20 minLonger time allows for more effective coupling.[14]
Microwave Temperature 75°C75-90°CIncreased temperature provides more kinetic energy.[14][15]
Double Coupling RarelyOften RecommendedEnsures maximum incorporation of the sterically hindered residue.

Characterization and Purification

Purification

The crude N-alkylated peptide should be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phases:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of buffer B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

Analysis and Characterization

The purity and identity of the final peptide must be confirmed using analytical techniques.

  • Analytical RP-HPLC: To assess the purity of the final product.[18]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural characterization of the peptide, including confirmation of N-alkylation.[19][20]

Diagram of the Coupling Mechanism

Coupling_Mechanism cluster_activation 1. Amino Acid Activation cluster_coupling 2. Coupling to Resin cluster_microwave Microwave Energy AA Fmoc-N-Alkyl-AA-COOH Carboxylic Acid Activated_AA Fmoc-N-Alkyl-AA-OAt Activated Ester AA->Activated_AA Reagent HATU/DIPEA Coupling Reagent Reagent->Activated_AA Resin_NH2 Resin-Peptide-NH2 Free Amine Peptide_Bond Resin-Peptide-CO-NH-Peptide Peptide Bond Activated_AA->Peptide_Bond Resin_NH2->Peptide_Bond MW Δ (Heat) cluster_coupling cluster_coupling MW->cluster_coupling

Caption: Amide bond formation accelerated by microwave energy.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield/Incomplete Coupling Insufficient activation of N-alkylated amino acid.Use a more reactive coupling reagent (HATU, PyAOP). Increase equivalents of amino acid and reagents. Perform a double coupling.
Steric hindrance is too great for the conditions.Increase microwave time and/or temperature.
Deletion Sequences Incomplete Fmoc deprotection.Increase deprotection time or perform a double deprotection.
Incomplete coupling.See "Low Yield" solutions.
Racemization Excessive temperature or prolonged exposure to base.Optimize microwave temperature and time to be effective but not excessive. Be cautious with sensitive residues like Cys and His.[15]
Aspartimide Formation Base-catalyzed side reaction at Asp residues during deprotection.Use optimized microwave deprotection methods that minimize reaction time at elevated temperatures.[8]

Conclusion

Microwave-assisted peptide synthesis is a powerful and efficient method for the synthesis of peptides containing N-alkylated residues. By providing rapid and controlled heating, microwave energy effectively overcomes the steric hindrance associated with these modifications, leading to significantly reduced reaction times, higher crude purities, and improved overall synthesis success. The protocols and guidelines presented in this application note provide a robust framework for researchers and drug development professionals to successfully incorporate N-alkylated amino acids into their peptide candidates, thereby accelerating the discovery and development of novel peptide therapeutics.

References

  • Vertex AI Search. Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Vanier, G. S. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1047, 235-49. [Link]

  • U.S. Patent No. 7,582,728 B2. (2009). Microwave-assisted peptide synthesis.
  • A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PMC. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). American Peptide Company. [Link]

  • Microwave Assisted Peptide Synthesis. (2011). Semantic Scholar. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. GenScript. [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. (2015). The Royal Society of Chemistry. [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2024). MDPI. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2023). PNAS. [Link]

  • Microwave heating - a route to better quality crude peptides. (2023). Biotage. [Link]

  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024). Agilent. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Synthesis of Poly-N-Methylated Peptides Against Malaria. (2024). The Athenaeum - University of the Incarnate Word. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]

  • Solid-phase peptide synthesis using microwave irradiation. (2009). PubMed. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). PMC. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. [Link]

  • Microwave SPPS Technology. AmbioPharm. [Link]

  • HPLC Analysis and Purification of Peptides. PMC. [Link]

  • New and Evolving Techniques for the Characterization of Peptide Therapeutics. ResearchGate. [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide 2.0. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

  • New and Evolving Techniques for the Characterization of Peptide Therapeutics. (2016). PubMed. [Link]

  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. (2021). PMC. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. [Link]

  • A Brief Overview of Polypeptide Purification Techniques. (2009). The Nest Group. [Link]

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (2010). PNAS. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]

Sources

Incorporating N-Fmoc-N-cyclopentylglycine into solid phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid Phase Synthesis of N-Fmoc-N-cyclopentylglycine Peptides

Introduction: The Steric Challenge

N-Fmoc-N-cyclopentylglycine (Fmoc-N-cPent-Gly-OH) represents a class of sterically demanding N-alkylated amino acids (peptoid monomers). Incorporating this residue into peptide backbones is a potent strategy for inducing local conformational constraints, disrupting


-helices, and dramatically increasing proteolytic stability. However, the bulky cyclopentyl group attached directly to the backbone nitrogen introduces significant synthetic hurdles that standard SPPS protocols fail to address.

The Two-Fold Problem:

  • Acylation Difficulty: The massive steric bulk of the cyclopentyl ring shields the nucleophilic nitrogen, making the subsequent coupling (acylation onto the N-cPent residue) the rate-limiting step of the synthesis.

  • Diketopiperazine (DKP) Formation: N-alkylated residues favor a cis-amide bond conformation.[1][2] If Fmoc-N-cPent-Gly is located at the dipeptide stage (C-terminus), Fmoc deprotection frequently triggers spontaneous cyclization and cleavage of the dipeptide from the resin as a diketopiperazine byproduct.

This guide provides a validated, self-consistent protocol to overcome these barriers, utilizing specific resin selection, high-potency coupling reagents, and optimized deprotection cycles.

Strategic Planning: Resin & Linker Selection

CRITICAL WARNING: Do not use Wang or Rink Amide resins if N-Fmoc-N-cyclopentylglycine is the second residue from the C-terminus. The benzyl ester linkage is too labile to nucleophilic attack by the secondary amine.

Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin

  • Rationale: The steric bulk of the trityl linker inhibits the attack of the N-terminal amine on the ester linkage, effectively suppressing DKP formation.

  • Loading: Maintain low loading (0.3 – 0.5 mmol/g) to minimize inter-chain aggregation, which is exacerbated by hydrophobic N-alkyl groups.

Mechanism of Failure: DKP Formation[3]

Understanding the enemy is crucial. The diagram below illustrates how standard conditions lead to sequence deletion via DKP formation.

DKP_Mechanism cluster_0 Step 1: Fmoc Deprotection cluster_1 Step 2: Spontaneous Cyclization A Fmoc-N-cPent-Gly-AA1-Resin B Free Amine (Secondary) NH-cPent-Gly-AA1-Resin A->B 20% Piperidine C Cis-Amide Conformation (Favored by N-alkyl) B->C Rapid Equilibrium D Nucleophilic Attack on Resin Ester C->D E Diketopiperazine (DKP) (Released into solution) D->E Cleavage F Truncated Resin (OH-Resin) D->F

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[1][2] The steric bulk of the cyclopentyl group forces the peptide bond into a cis-conformation, positioning the amine for immediate attack on the C-terminal ester.

Detailed Protocol: Step-by-Step Synthesis

Phase A: Coupling Fmoc-N-cPent-Gly-OH (The Easy Step)

Coupling the bulky amino acid to the chain is generally straightforward but requires good activation to ensure complete conversion.

  • Reagents:

    • Amino Acid: 4.0 eq Fmoc-N-cPent-Gly-OH

    • Activator: 3.9 eq HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Base: 8.0 eq DIPEA (Diisopropylethylamine)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Pre-activate amino acid, HATU, and DIPEA in DMF for 2 minutes.

    • Add to resin.[3][4][5][6][7]

    • Time: 60 minutes at Room Temperature (RT).

  • Monitoring: Standard Kaiser Test (Blue = Incomplete, Yellow = Complete).

Phase B: Fmoc Deprotection (The Risky Step)

To minimize DKP, we use a "fast-flow" deprotection strategy if not using 2-CTC resin. If using 2-CTC, standard conditions are acceptable but shorter times are preferred.

  • Reagent: 20% Piperidine in DMF with 0.1 M HOBt (HOBt suppresses aspartimide formation and can reduce DKP rates slightly by buffering).

  • Cycle:

    • Short flow: 2 minutes.

    • Drain.

    • Reaction: 8 minutes.

    • Wash: Aggressive washing (5x DMF) is critical to remove piperidine quickly before the free amine attacks the ester.

Phase C: Acylation of the N-Cyclopentyl Amine (The Bottleneck)

This is the most critical step. The secondary amine is buried under the cyclopentyl ring. Standard HBTU/DIC couplings will fail, leading to deletion sequences.

Recommended System: PyAOP or HATU with Heat

ParameterCondition A (Microwave - Preferred)Condition B (Conventional)
Coupling Reagent PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHATU
Equivalents 5.0 eq AA / 5.0 eq PyAOP / 10 eq DIPEA4.0 eq AA / 4.0 eq HATU / 8 eq DIPEA
Additives NoneHOAt (0.1 M) - Crucial for catalytic effect
Temperature 75°C (Max 50°C for Cys/His)Room Temperature
Time 2 x 10 minutes (Double Couple)2 x 2 hours (Double Couple)
Solvent NMP (N-Methyl-2-pyrrolidone)DMF/NMP (1:1)

Protocol Steps:

  • Double Coupling is Mandatory: Do not attempt single coupling.

  • Monitoring: The Kaiser test will not work on secondary amines. You must use the Chloranil Test or p-Nitrophenol Test .

    • Chloranil Test: A blue/green beads indicate free secondary amine (incomplete coupling). Colorless/yellow beads indicate complete coupling.

  • Capping: After the double coupling, perform an acetylation cap (Acetic Anhydride/Pyridine) to terminate any unreacted chains. This simplifies purification by preventing "deletion sequences" from growing.

Experimental Workflow Visualization

The following decision tree guides the optimization process for difficult couplings involving N-cyclopentyl residues.

Optimization_Workflow Start Start: Coupling onto N-cPent-Gly Standard Attempt 1: HATU / DIPEA / 2h x 2 Start->Standard Check Chloranil Test Standard->Check Success Proceed to Next Cycle Check->Success Negative Fail Incomplete (Blue Beads) Check->Fail Positive Option1 Switch to PyAOP / HOAt Fail->Option1 First Optimization Option2 Microwave Irradiation (75°C) Fail->Option2 If Equipment Available Option3 Use Acid Fluoride (via TFFH) Fail->Option3 Last Resort Option1->Check Option2->Check Option3->Check

Figure 2: Optimization workflow for coupling amino acids onto the sterically hindered N-cyclopentyl secondary amine.

Cleavage and Isolation

Because N-alkylated peptides are more hydrophobic, they may aggregate during ether precipitation.

  • Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Note: If the sequence contains Met or Cys, add EDT (2.5%).

  • Time: 2-3 hours.

  • Precipitation:

    • Evaporate TFA under nitrogen flow to a small volume (do not evaporate to dryness).

    • Add cold Diethyl Ether.

    • Troubleshooting: If the peptide forms a "gum" or oil instead of a powder (common with peptoids), decant the ether, redissolve in a minimum amount of Methanol or Acetonitrile, and re-precipitate with ether. Alternatively, lyophilize directly from water/acetonitrile.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Alkylated Peptides." Journal of Peptide Science.

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. (Detailed discussion on 2-CTC resins for preventing DKP).

  • Thermo Scientific. "N-Fmoc-2-cyclopentyl-L-glycine Product Specifications."

Sources

Synthesis of peptoids using N-Fmoc-N-cyclopentylglycine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Synthesis of Peptoids Using N-Fmoc-N-cyclopentylglycine Monomers

Part 1: Strategic Rationale & Scientific Grounding

Introduction: The Structural Role of N-Cyclopentylglycine

Peptoids (poly-N-substituted glycines) are peptidomimetics known for their proteolytic stability and structural diversity. While the submonomer method (using bromoacetic acid and primary amines) is the standard for generating library diversity, the monomer method (using pre-synthesized N-Fmoc-N-substituted glycines) is critical for specific high-value applications.

N-Fmoc-N-cyclopentylglycine (Fmoc-Ncp-OH) is a particularly high-value building block. The bulky, cyclic side chain on the nitrogen atom imposes significant steric constraints on the backbone, strongly inducing a polyproline type-I-like helical secondary structure . This makes Fmoc-Ncp-OH essential for designing peptoid foldamers that mimic protein secondary structures or penetrate cell membranes.

The Challenge: Steric Hindrance in Amide Bond Formation

Synthesizing peptoids via the monomer method presents a unique chemical challenge compared to standard peptides:

  • Nucleophile: The growing chain terminus is a secondary amine (N-substituted glycine), which is less nucleophilic and more sterically crowded than a primary amine.

  • Electrophile: The incoming Fmoc-Ncp-OH monomer has a bulky cyclopentyl group shielding the carboxylate.

  • Result: The coupling reaction involves forming a tertiary amide between two bulky centers. Standard peptide coupling reagents (e.g., HBTU/HOBt) often fail or result in low yields/deletions.

Solution: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) . The aza-nitrogen in HOAt provides a "neighboring group effect" (via pyridine nitrogen coordination) that accelerates the acylation rate of the hindered secondary amine, significantly outperforming HOBt-based methods.

Part 2: Experimental Protocol

Materials & Reagents
  • Resin: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). Note: Lower loading is preferred to prevent inter-chain aggregation.

  • Monomer: N-Fmoc-N-cyclopentylglycine (Fmoc-Ncp-OH).

  • Coupling Reagents: HATU, HOAt.[1][2]

  • Base: N,N-Diisopropylethylamine (DIPEA), anhydrous.

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Deprotection: 20% Piperidine in DMF (v/v).[1][3]

  • Cleavage: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Automated/Manual Synthesis Workflow

The following protocol is optimized for a 0.1 mmol scale.

StepOperationReagent/ConditionDurationCritical Notes
1 Swelling DMF30 minEssential for solvation of resin sites.
2 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minStandard protocol. Wash 5x with DMF after.[1]
3 Coupling (Activation) Fmoc-Ncp-OH (4 eq) HATU (3.9 eq)HOAt (4 eq)DIPEA (8 eq)Pre-activate 2 minPre-activation in minimal DMF is crucial for reactive ester formation.
4 Coupling (Reaction) Add activated mix to resin2 x 60 min Double Coupling is mandatory. The steric bulk of the cyclopentyl group requires thermodynamic driving.
5 Washing DMF5 x 2 minExtensive washing removes urea byproducts.
6 Capping (Optional) Acetic Anhydride/Pyridine10 minRecommended if sequence >10 residues to terminate unreacted chains.
7 Cleavage 95% TFA, 2.5% TIS, 2.5% H2O2 - 3 hoursCollect filtrate; precipitate in cold diethyl ether.
Detailed Coupling Mechanism & Logic

The choice of HATU/HOAt is not arbitrary. The mechanism below illustrates why this system is required for N-cyclopentyl monomers.

CouplingMechanism cluster_0 Critical Kinetic Bottleneck Start Fmoc-Ncp-OH (Bulky Carboxylate) Activation Activation Phase (HATU/HOAt/DIPEA) Start->Activation Deprotonation ActiveEster O-At Active Ester (Highly Reactive) Activation->ActiveEster Formation of 7-azabenzotriazole ester Transition Transition State (HOAt Neighboring Effect) ActiveEster->Transition Nucleophilic Attack by Resin Amine Resin Resin-Bound Peptoid (Steric Secondary Amine) Resin->Transition Steric Clash Mitigation Product Elongated Peptoid (Tertiary Amide) Transition->Product Amide Bond Formation

Figure 1: Mechanistic pathway highlighting the role of HOAt active esters in overcoming the steric barrier between the bulky monomer and the secondary amine on the resin.

Part 3: Quality Control & Validation

Analytical Expectations

Because N-substituted glycines lack the amide proton, they do not show typical NH signals in NMR. However, they are distinct in HPLC due to the lack of hydrogen bond donors, often resulting in sharper peaks than peptides, though cis/trans isomerism around the tertiary amide can sometimes cause peak broadening or splitting (rotamers).

  • HPLC: Run a gradient of 5-95% Acetonitrile (0.1% TFA) over 30 mins.

    • Success Indicator: Single major peak (or doublet due to rotamers).

    • Failure Indicator: "Deletion sequences" (mass = expected - 293 Da) indicate incomplete coupling.

  • Mass Spectrometry (ESI-MS):

    • Fmoc-Ncp residue mass contribution: ~125.17 Da (Cyclopentylglycine residue mass).

    • Check for +125 Da intervals.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Deletion Sequences (-1 residue) Steric hindrance prevented coupling.Switch to COMU or PyAOP . Increase temperature to 50°C (microwave assisted).
Low Yield Aggregation of hydrophobic chains.Use ChemMatrix resin (PEG-based) instead of polystyrene to improve swelling.
Broad HPLC Peaks Cis/Trans isomerism (Rotamers).Run HPLC at 60°C to coalesce rotamer peaks.

Part 4: Synthesis Workflow Diagram

PeptoidWorkflow cluster_coupling The 'Difficult' Cycle Setup Resin Preparation (Rink Amide, Swelling) Deprotect Fmoc Removal (20% Piperidine) Setup->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Pre-activation (Fmoc-Ncp-OH + HATU/HOAt) Wash1->Activate Couple Coupling Reaction (2x 60 min, Double Couple) Activate->Couple Check Kaiser/Chloranil Test (Note: Secondary amines require Chloranil) Couple->Check Check->Deprotect Positive (Blue/Green) Repeat Cycle Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave Sequence Complete Purify HPLC Purification & Lyophilization Cleave->Purify

Figure 2: Step-by-step workflow for the Fmoc-monomer synthesis of N-cyclopentyl peptoids.

References

  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

  • Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[2][4] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Navigating the Final Hurdle: Optimized Cleavage Cocktails for Peptides Containing N-Cyclopentylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of N-Cyclopentylglycine in Peptide Synthesis

The incorporation of N-substituted glycine residues, such as N-cyclopentylglycine (N-cpg), into peptide sequences is a powerful strategy for modulating the conformational properties, proteolytic stability, and pharmacokinetic profiles of therapeutic peptides and peptidomimetics.[1][2] The bulky, cyclic nature of the N-cyclopentyl group can enforce specific backbone geometries and shield the peptide from enzymatic degradation. However, the very features that make N-cpg a valuable building block also present unique challenges during the final and critical step of solid-phase peptide synthesis (SPPS): the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Standard trifluoroacetic acid (TFA)-based cleavage protocols, while effective for a wide range of canonical peptide sequences, can lead to significant degradation of peptides containing N-alkylated amino acids.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and optimization of cleavage cocktails specifically tailored for peptides incorporating N-cyclopentylglycine. We will delve into the underlying chemical mechanisms of potential side reactions and provide field-proven protocols to maximize the yield and purity of the final product.

The Achilles' Heel: Acid-Mediated Lability of the Peptide Bond Preceding N-Cyclopentylglycine

The primary challenge in cleaving N-cyclopentylglycine-containing peptides stems from the increased susceptibility of the peptide bond preceding the N-alkylated residue to acid-catalyzed hydrolysis.[3] Treatment with strong acids like TFA can lead to fragmentation of the peptide chain, significantly reducing the yield of the desired full-length product.

This lability is proposed to proceed through the formation of an oxazolone-like intermediate.[3] The electron-donating nature of the N-alkyl group enhances the nucleophilicity of the backbone amide nitrogen, facilitating its attack on the preceding carbonyl carbon. This intramolecular cyclization results in cleavage of the peptide bond. Furthermore, the formation of this intermediate can lead to racemization at the α-carbon of the N-alkylated residue.[3]

The bulky cyclopentyl group of N-cpg may exert complex steric and electronic effects on the rate of this degradation pathway. While steric hindrance could potentially disfavor the formation of the cyclic intermediate, the precise impact requires careful consideration when designing the cleavage strategy.

Strategic Selection of Cleavage Cocktails: A Multi-faceted Approach

The key to successful cleavage of N-cyclopentylglycine-containing peptides lies in mitigating the acid-catalyzed hydrolysis of the susceptible peptide bond. This can be achieved through a combination of strategies, including modulating the acidity of the cleavage cocktail, careful selection of scavengers, and optimization of reaction conditions.

Standard Cleavage Cocktails: A Starting Point with Caveats

While not always optimal for N-alkylated peptides, it is instructive to understand the composition and rationale of standard cleavage cocktails. These often serve as a basis for modification.

Reagent NameComposition (v/v or w/v)Key Applications & Remarks
TFA/TIS/H₂O 95:2.5:2.5A common "workhorse" cocktail for many standard peptides.[4][5] The water component, however, may exacerbate the hydrolysis of the labile peptide bond in N-cpg containing peptides.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)A robust cocktail for peptides with sensitive residues like Cys, Met, and Trp.[6] The high concentration of scavengers can be beneficial, but the presence of water is a concern.
"Odorless" Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)Replaces volatile thiols with triisopropylsilane (TIS) to reduce odor.[6] Still contains water, which may not be ideal.
Optimized Cleavage Strategies for N-Cyclopentylglycine-Containing Peptides

Based on the known lability of N-alkylated peptides in strong acid, the following protocols are recommended to enhance the yield and purity of N-cpg containing peptides.

Protocol 1: Low-Water/Anhydrous TFA Cleavage at Reduced Temperature

This approach aims to minimize the water available for hydrolysis of the oxazolone-like intermediate. Studies on N-methylated peptides have shown that reducing or eliminating water from the cleavage cocktail can significantly improve the yield of the desired product.[7]

Experimental Protocol:

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF). Dry the resin under a high vacuum for at least 2 hours.[8]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 97.5% TFA and 2.5% Triisopropylsilane (TIS) . For peptides containing other sensitive residues, such as tryptophan or methionine, consider adding 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction:

    • Cool the cleavage cocktail and the vessel containing the dried peptide-resin to 0-4°C in an ice bath.[9]

    • Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the slurry gently at 0-4°C for 2-3 hours. Monitor the progress of the cleavage by taking small aliquots and analyzing by HPLC.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small volume of fresh, cold TFA.

    • Combine the filtrates and precipitate the peptide by adding 10 volumes of cold diethyl ether.

    • Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Rationale:

  • Reduced Water Content: Minimizes the primary nucleophile responsible for hydrolytic cleavage of the labile peptide bond.

  • Low Temperature: Decreases the rate of the degradation reaction, which typically has a higher activation energy than the desired cleavage and deprotection reactions.[7]

  • Triisopropylsilane (TIS): Acts as a scavenger for carbocations generated from the cleavage of side-chain protecting groups and the resin linker, preventing side reactions such as alkylation of sensitive residues.[6]

Protocol 2: Milder Acidolysis with TFA/DCM Mixtures

For particularly acid-sensitive sequences, a less aggressive cleavage can be performed using a diluted TFA solution. This approach is often used for peptides attached to highly acid-labile resins but can be adapted for sensitive N-alkylated peptides.

Experimental Protocol:

  • Resin Preparation: As described in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a solution of 1-5% TFA in DCM . The optimal concentration of TFA should be determined empirically for each peptide.

  • Cleavage Reaction:

    • Add the TFA/DCM solution to the resin.

    • Gently agitate the slurry at room temperature.

    • Perform multiple, short treatments (e.g., 5-10 treatments of 2-3 minutes each), collecting the filtrate after each treatment.[10]

  • Peptide Precipitation and Isolation:

    • Combine the filtrates.

    • Evaporate the DCM under a stream of nitrogen.

    • Precipitate the peptide with cold diethyl ether as described in Protocol 1.

Rationale:

  • Reduced Acidity: The lower concentration of TFA slows down the acid-catalyzed hydrolysis of the peptide bond.

  • Repetitive Treatments: Ensures complete cleavage from the resin while minimizing the exposure time to the acidic environment.

Visualizing the Cleavage Workflow

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation Resin Peptide-Resin Wash Wash with DCM Resin->Wash Dry Dry under Vacuum Wash->Dry Reaction Cleavage Reaction (Optimized Conditions) Dry->Reaction Cocktail Prepare Cleavage Cocktail Cocktail->Reaction Filter Filter Resin Reaction->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Wash_Pellet Wash Pellet Precipitate->Wash_Pellet Dry_Peptide Dry Crude Peptide Wash_Pellet->Dry_Peptide Analysis Analysis Dry_Peptide->Analysis HPLC/MS Analysis

Sources

Application Note: Manual vs. Automated Synthesis of N-Alkylated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of


-alkylated amino acids (most commonly 

-methylated) into peptide backbones is a critical strategy in drug discovery to enhance proteolytic stability, membrane permeability, and conformational rigidity. However, the introduction of an

-alkyl group creates a "steric wall" that drastically reduces the nucleophilicity of the amine and physically obstructs the approach of the subsequent activated amino acid.

This guide provides a technical comparison between manual and automated (microwave-assisted) Solid-Phase Peptide Synthesis (SPPS) for these difficult sequences. It details the specific reagent choices (HATU vs. COMU vs. PyAOP), resin selection strategies to prevent diketopiperazine (DKP) formation, and validated protocols for both workflows.

The Physicochemical Challenge

The Steric Wall & Nucleophilicity

Unlike primary amines, secondary amines (


-methyl amino acids) lack a hydrogen bond donor and possess significant steric bulk. The methyl group forces the peptide backbone into specific conformations (often cis-amide bonds), but during synthesis, it creates a kinetic barrier.
  • Nucleophilicity: The secondary amine is less nucleophilic due to steric crowding, despite the inductive effect of the alkyl group.

  • Acylation Difficulty: Coupling onto an

    
    -methyl residue is the bottleneck.[1][2] Coupling of an 
    
    
    
    -methyl residue is generally standard.
Diketopiperazine (DKP) Formation

The most critical side reaction occurs at the dipeptide stage. Upon Fmoc removal of the second amino acid, the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic diketopiperazine.

DKP_Mechanism cluster_prevention Prevention Strategy Resin Resin Support Dipeptide Fmoc-AA2-AA1-Resin Deprotection Fmoc Removal (Piperidine) Dipeptide->Deprotection Intermediate H2N-AA2-AA1-Resin (Free Amine) Deprotection->Intermediate Attack Nucleophilic Attack on Ester Linkage Intermediate->Attack High Risk for N-alkyl AA DKP_Product Cyclic DKP (Peptide Lost) Attack->DKP_Product Cleavage Strategy Use 2-CTC Resin (Steric Bulk prevents attack) Strategy->Attack Blocks

Figure 1: Mechanism of Diketopiperazine (DKP) formation and prevention via steric hindrance (2-CTC resin).[3][4][5]

Decision Matrix: Manual vs. Automated

FeatureManual SynthesisAutomated Microwave SPPS
Primary Advantage Granular control over difficult couplings; ability to pause and monitor.Kinetic energy (Heat) overcomes steric barriers; high throughput.
Coupling Reagents PyAOP or HATU (High reactivity required).[1][6]COMU or HATU (Stable at high heat).
Monitoring Chloranil Test (Essential for secondary amines).[7][8]UV Monitoring (often unreliable for N-Me); Blind "Aggressive" cycles.
DKP Risk Moderate (can control deprotection times).High (Heat accelerates cyclization); requires specific programming.
Racemization Low (Room Temperature).[2]Moderate to High (Cys/His require lower temps, max 50°C).
Recommended For Short sequences (<10 AA) with adjacent N-Me residues; Optimization phases.Long sequences; Routine production of N-Me peptides.

Critical Reagents & Solvents

Coupling Reagents

Standard reagents like HBTU or HCTU are insufficient for coupling onto


-methyl amino acids.[2]
  • PyAOP: The phosphonium salt of HOAt. It is the "gold standard" for

    
    -methyl couplings due to high reactivity and lack of guanidinium side-product formation [1].
    
  • HATU: Highly effective but can cause capping (guanidinylation) if used in excess or with prolonged reaction times.

  • COMU: A newer "greener" reagent (Oxyma-based) that performs comparably to HATU but is safer and more soluble, making it ideal for automated lines [2].

Resin Selection (The DKP Solution)

Do not use Wang resin for C-terminal


-alkyl peptides. The ester linkage is too accessible.
  • Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the back-biting attack required for DKP formation [3].

Protocol 1: Manual Synthesis (High Control)

Objective: Synthesis of a peptide containing a difficult ...-Val-N(Me)Ile-... junction.

Materials
  • Resin: 2-Chlorotrityl Chloride (Loading < 0.6 mmol/g).[4][9]

  • Activator: PyAOP (0.5 M in DMF) or HATU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for Cys/His.

  • Monitoring: Chloranil Test Kit (Acetaldehyde + Chloranil).

Step-by-Step Procedure
  • Resin Loading (First AA):

    • Swell 2-CTC resin in dry DCM for 30 min.

    • Dissolve Fmoc-AA-OH (1.2 eq) and DIEA (4 eq) in DCM. Add to resin.[2][8][10]

    • Agitate 2 hours. Cap unreacted sites with MeOH (1 mL) for 15 min.

  • Elongation (Standard AA):

    • Deprotect: 20% Piperidine/DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x).

    • Couple: Fmoc-AA-OH (3 eq), HBTU (3 eq), DIEA (6 eq) for 45 min.

  • Coupling onto the N-Methyl AA (The Critical Step):

    • Note: The N-methyl group is already on the resin-bound amine.

    • Deprotection: Use 5% Piperazine + 2% DBU in NMP (10 min). Why? Milder base reduces DKP risk compared to piperidine [4].

    • Wash: NMP (5x) – NMP is a better solvent than DMF for hydrophobic N-alkyl chains.

    • Activation: Dissolve Fmoc-AA-OH (4 eq) and PyAOP (4 eq) in NMP. Add DIEA (8 eq) immediately before adding to resin.

    • Reaction: Agitate for 2 to 4 hours (Double coupling is recommended).

  • Validation (Chloranil Test):

    • Kaiser test will fail (false negative) on secondary amines.

    • Aliquot a few beads into a small tube.

    • Add 2 drops 2% Acetaldehyde in DMF .[10]

    • Add 2 drops 2% Chloranil in DMF .

    • Wait 5 minutes.

    • Result:

      • Dark Blue/Green Beads: Positive (Free secondary amine present → Incomplete coupling). Action: Recouple.

      • Colorless/Yellow Beads: Negative (Amine acylated). Action: Proceed.

Protocol 2: Automated Microwave Synthesis

Objective: High-throughput synthesis using a CEM Liberty Blue™ or Biotage Initiator+ Alstra™.

System Setup
  • Solvent: DMF (Main), NMP (System fluid if possible, or for specific coupling).

  • Reagent: COMU (0.5 M in DMF) or HATU .

  • Base: DIEA (2 M in NMP).

Microwave Cycles[3][9][11][12][13][14]
StepTemperatureTimePowerNote
Standard Deprotection 75°C3 min60WStandard Fmoc removal.
Standard Coupling 75°C5 min30-50WFor standard primary amines.
N-Me Coupling (Difficult) 75°C 10 min 50W Double Couple required.
Cys/His Coupling 50°C10 min25WPrevent racemization (Epimerization).
Arg Coupling 75°C5 min30WWatch for

-lactam formation; Do not over-cook.
Workflow Logic
  • Programming: Flag the amino acid following the N-methyl residue as "Difficult". Assign a "Double Couple" method.

  • Reagent Swap: If the synthesizer allows, use Oxyma Pure/DIC for the N-Me coupling step if COMU is not available, as it generates the reactive ester in situ effectively at high heat [5].

  • DKP Prevention: For the step removing Fmoc from the dipeptide (AA2-AA1-Resin), program a "Cold Deprotection" (Room Temp, 2 x 10 min) even in the microwave synthesizer. Do not heat the deprotection step of the second amino acid.

Troubleshooting & Quality Control

Troubleshooting Problem Issue Detected Check1 Deletion Sequence? (Mass = Target - AA) Problem->Check1 Check2 Mass = Target - 2AA (Dipeptide Loss) Problem->Check2 Check3 Racemization? Problem->Check3 Sol1 Incomplete Coupling. Switch to PyAOP or Double Couple at 75°C. Check1->Sol1 Sol2 DKP Formation. Switch to 2-CTC Resin or 'Cold' Deprotection. Check2->Sol2 Sol3 Overheating. Use Cys/His @ 50°C. Use Collidine base. Check3->Sol3

Figure 2: Troubleshooting logic for common N-alkyl peptide synthesis errors.

Common Failure Modes
  • Deletion Sequences: Caused by steric hindrance.[1][5]

    • Fix: Switch from HBTU to PyAOP. Increase coupling time. Use microwave heating.

  • Low Yield (DKP):

    • Fix: Confirm resin is 2-CTC.[5] Ensure the deprotection of the 2nd residue is performed at room temperature (no heat).

  • Precipitation: N-methyl peptides can aggregate.

    • Fix: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) during coupling.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • BenchChem Technical Support. (2025). "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis."

  • CEM Corporation. (n.d.). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. (Origin of the Chloranil Test).

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During N-Alkylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the synthesis of peptides containing N-alkylated amino acids. N-alkylation, particularly N-methylation, is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces significant synthetic hurdles, most notably the increased risk of racemization.[1]

This resource provides in-depth troubleshooting, scientifically grounded explanations, and actionable protocols to help you maintain chiral purity in your peptide synthesis projects.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are N-alkylated amino acids so much more prone to racemization during coupling?

A1: The increased susceptibility to racemization in N-alkylated amino acids stems from two primary factors: steric hindrance and the electronic nature of the N-alkyl group. The bulky alkyl group on the nitrogen atom slows down the desired aminolysis of the activated amino acid. This extended lifetime of the highly reactive activated intermediate provides a larger window of opportunity for base-catalyzed proton abstraction from the α-carbon, leading to loss of stereochemistry.[2] This can occur via two main pathways: direct enolization or, more commonly, through the formation of a 5(4H)-oxazolone intermediate.[3][4] The oxazolone's α-proton is particularly acidic and easily removed by base, resulting in a planar, achiral intermediate that can be attacked from either face by the incoming amine.[3]

Q2: I'm observing significant epimerization of my N-methylated residue. What is the first thing I should check?

A2: The first and most critical factor to evaluate is your choice of coupling reagent and activation conditions . Standard coupling reagents that are highly effective for non-alkylated amino acids, such as HBTU, can be less efficient for sterically hindered N-methylated residues.[5] This leads to longer reaction times and increased exposure of the activated amino acid to the basic environment, promoting racemization. Reagents known to generate highly reactive activated species, such as HATU or COMU, are often more successful.[4][5] Additionally, the choice and amount of base are crucial; highly basic conditions accelerate racemization.[6]

Q3: Can I use HOBt to suppress racemization for N-methyl amino acid coupling?

A3: While 1-hydroxybenzotriazole (HOBt) is a classic and effective racemization suppressant for standard peptide coupling, its efficacy is often diminished in the context of sterically demanding N-alkylated residues.[7] The formation of the HOBt active ester is often not fast enough to outcompete the racemization pathway. More effective additives are those that form more reactive active esters and possess lower pKa values, such as 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure®.[4][6] Uronium reagents that incorporate HOAt or Oxyma directly into their structure, like HATU and COMU respectively, are particularly well-suited for these challenging couplings.[4][8]

Q4: Does temperature play a significant role in racemization?

A4: Absolutely. Higher temperatures accelerate the rate of racemization.[9] While elevated temperatures, including those used in microwave-assisted peptide synthesis (MAPS), can be beneficial for driving sluggish couplings to completion, they must be used judiciously.[10][11] For particularly sensitive N-alkylated residues, performing the coupling at a reduced temperature (e.g., 0°C to room temperature) is a standard strategy to minimize epimerization, even if it requires a longer reaction time.[9]

Q5: How does the choice of solvent affect racemization?

A5: The polarity of the solvent can influence the rate of racemization. While polar aprotic solvents like N,N-dimethylformamide (DMF) are standard in solid-phase peptide synthesis (SPPS) for their excellent solvating properties, less polar solvents may sometimes reduce racemization.[9][12] However, solubility issues can arise.[13] Recent studies have explored greener alternatives to DMF, such as N-butylpyrrolidinone (NBP), which has been shown in some cases to result in lower or equal racemization for prone amino acids.[14] The key is to ensure adequate solvation of the peptide chain and reagents while minimizing conditions that favor the formation and stabilization of the achiral intermediates.[12]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with a focus on causality and corrective actions.

Issue 1: High Levels of D-Isomer Detected by HPLC After Coupling an N-Methylated Amino Acid
Potential Cause Underlying Rationale (The "Why") Recommended Solution
Suboptimal Coupling Reagent The coupling reagent is not reactive enough to overcome the steric hindrance of the N-methyl group, leading to a long-lived activated intermediate that has more time to racemize. Reagents like HBTU/HCTU can be inefficient.[5]Switch to a more potent coupling reagent. HATU , HCTU , or COMU are excellent choices as they form highly reactive OAt or Oxyma esters.[4][8] Phosphonium reagents like PyAOP or PyBOP in the presence of HOAt are also highly effective.[5]
Inappropriate Base The base used for activation (e.g., DIEA) or deprotection carryover is too strong or used in excess, which readily deprotonates the α-carbon of the activated intermediate.Use a sterically hindered, weaker base like 2,4,6-collidine (TMP) instead of N,N-diisopropylethylamine (DIEA).[6] Ensure thorough washing after the Fmoc-deprotection step to remove all residual piperidine.
Prolonged Reaction Time/High Temperature The longer the activated amino acid exists, the higher the probability of racemization. Elevated temperatures accelerate both the coupling and the racemization side reaction.[9]Optimize the reaction time; do not let couplings run unnecessarily long. For sensitive residues, perform the coupling at a lower temperature (e.g., 0 °C) and allow it to proceed for a longer duration.[9]
Ineffective Additive Additives like HOBt are not sufficiently acidic or reactive to effectively trap the activated species as a less racemization-prone active ester in the case of N-methyl amino acids.[7]Use an additive with a lower pKa and higher reactivity. HOAt or Oxyma Pure® are the industry standards for suppressing racemization in difficult couplings.[4][6]
Issue 2: Incomplete Coupling to an N-Methylated Amino Acid Residue
Potential Cause Underlying Rationale (The "Why") Recommended Solution
Extreme Steric Hindrance The N-methyl group on the preceding residue presents a significant steric barrier to the incoming activated amino acid, slowing the reaction rate dramatically. This is especially problematic when coupling another N-methylated amino acid.Employ a highly reactive coupling reagent known for overcoming steric hindrance, such as HATU or COMU .[5] Consider using microwave-assisted synthesis to provide the energy needed to drive the reaction to completion, but be mindful of potential racemization.[1][11] A double coupling protocol may be necessary.
Poor Solvation/Peptide Aggregation The growing peptide chain, especially if it is hydrophobic, may aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid.Switch to a more effective solvent for disrupting aggregation, such as N-methyl-2-pyrrolidone (NMP), or use a mixture of solvents (e.g., DMF/DCM). Consider using resins with a lower loading capacity or chaotropic salts (e.g., LiCl) to improve solvation.
Insufficient Activation Time The pre-activation time for the amino acid, coupling reagent, and base may be too short, meaning the activated species has not fully formed before being added to the resin.Increase the pre-activation time. Allow the Fmoc-N-alkyl-amino acid, coupling reagent, additive, and base to mix in solution for 5-15 minutes before adding the mixture to the deprotected resin.

Section 3: Key Experimental Protocols & Methodologies

Protocol 1: Low-Racemization Coupling of Fmoc-N-Alkyl-AA using HATU

This protocol is designed to minimize epimerization during the critical coupling step onto a sterically hindered N-alkylated amine.

Materials:

  • Fmoc-N-Alkyl-Amino Acid (4.0 eq)

  • HATU (3.9 eq)

  • 2,4,6-Collidine (TMP) (8.0 eq)

  • Anhydrous DMF or NMP

  • Deprotected peptide-resin (1.0 eq)

Procedure:

  • In a clean, dry reaction vessel, dissolve the Fmoc-N-Alkyl-Amino Acid (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.

  • Add 2,4,6-Collidine (8.0 eq) to the solution.

  • Allow the mixture to pre-activate for at least 10 minutes at room temperature. The solution may change color.

  • Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours. For extremely sensitive residues, conduct the coupling at 0°C overnight.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test for secondary amines is unreliable; a bromophenol blue test is preferred).[5]

  • Once complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and by-products.

Protocol 2: Chiral HPLC Analysis for Quantifying Racemization

This method allows for the separation and quantification of the desired peptide from its D-isomer (diastereomer).

Objective: To separate the LLL-peptide from the LLD-peptide to determine the percentage of racemization at the N-alkylated position.

Typical Setup:

  • Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak series) or a high-resolution C18 column for separating diastereomers.

  • Mobile Phase: A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is common. The exact gradient will need to be optimized for your specific peptide.

  • Detection: UV detection at 214 nm or 280 nm.

  • Standard: A sample of the peptide that has been intentionally racemized (e.g., by treatment with a strong base) can be used to identify the peak corresponding to the D-isomer.

General Procedure:

  • Cleave a small sample of the crude peptide from the resin and prepare a solution in a suitable solvent (e.g., 50% Acetonitrile/Water) at a concentration of ~1 mg/mL.

  • Inject the sample onto the HPLC system.

  • Run the optimized gradient method.

  • Identify the main product peak (desired L-isomer) and the epimerized product peak (D-isomer).

  • Integrate the peak areas to calculate the percentage of racemization: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] x 100

Section 4: Visualizing the Mechanism and Prevention Strategy

Mechanism of Racemization

The primary pathway for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone intermediate. The presence of a base facilitates the abstraction of the α-proton, leading to a loss of stereochemistry.

Racemization_Mechanism cluster_activation Activation & Cyclization cluster_racemization Racemization cluster_coupling Nucleophilic Attack AA Fmoc-N(R')-AA-OH Act_AA Activated Ester (e.g., OAt-Ester) AA->Act_AA Coupling Reagent (e.g., HATU) Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Act_AA->Oxazolone Intramolecular Cyclization Proton_Loss Achiral Anion Oxazolone->Proton_Loss Base (e.g., DIEA) -H+ L_Peptide Desired L-Peptide Proton_Loss->L_Peptide Attack from 'bottom' face D_Peptide Racemized D-Peptide Proton_Loss->D_Peptide Attack from 'top' face Peptide_N H₂N-Peptide

Caption: Mechanism of oxazolone-mediated racemization.

Decision Workflow for Minimizing Racemization

This workflow guides the user through key decision points for setting up a coupling reaction involving an N-alkylated amino acid.

Decision_Workflow Start Start: Coupling N-Alkylated AA Reagent Choose Coupling Reagent Start->Reagent Base Select Base Reagent->Base HATU, COMU, or PyAOP Temp Set Reaction Temperature Base->Temp Collidine (TMP) Protocol Perform Coupling & Monitor Temp->Protocol Start at 0°C or RT Analyze Analyze for Racemization (HPLC) Protocol->Analyze End End: Pure Peptide Analyze->End

Caption: Workflow for low-racemization coupling.

References

  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available at: [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available at: [Link]

  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. ResearchGate. Available at: [Link]

  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. ResearchGate. Available at: [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. Available at: [Link]

  • Microwave-assisted peptide synthesis. Google Patents.
  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Microwave Assisted Peptide Synthesis. Semantic Scholar. Available at: [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Available at: [Link]

  • Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed. Available at: [Link]

  • DEVELOPMENT OF MICROWAVE-ASSISTED SYNTHESIS METHODS FOR PREPARATION OF PEPTIDES. Eötvös Loránd University. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Biopharmapeg. Available at: [Link]

  • Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Available at: [Link]

Sources

Technical Support Center: Minimizing Deletion Sequences in N-Substituted Glycine (Peptoid) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-substituted glycine (peptoid) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on mitigating the formation of deletion sequences. As experienced chemists know, the iterative nature of solid-phase synthesis means that even small inefficiencies can lead to significant impurities, complicating purification and analysis. This resource provides in-depth, mechanistically-driven solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences in peptoid synthesis and why are they a problem?

A1: Deletion sequences are impurity products in which one or more monomer units are missing from the target peptoid sequence. For example, if you are synthesizing a 10-mer peptoid, a deletion sequence would be a 9-mer that is missing one of the intended residues. These impurities arise from incomplete reactions at either the acylation or displacement step of the submonomer synthesis cycle.[1][2][3]

The primary problems caused by deletion sequences are twofold:

  • Purification Challenges: Deletion sequences often have very similar physicochemical properties (e.g., hydrophobicity, charge) to the target full-length peptoid. This makes them difficult to separate using standard chromatographic techniques like reverse-phase HPLC.

  • Compromised Biological Activity: In drug discovery and materials science, the precise sequence and structure of a peptoid are critical to its function. The absence of a single residue can drastically alter binding affinities, conformational stability, and overall biological activity.

Q2: What are the primary chemical causes of deletion sequence formation?

A2: Deletion sequences are the result of incomplete conversion in one of the two core reactions of the submonomer method.[4][5]

  • Incomplete Acylation: The first step involves acylating the secondary amine on the resin with a haloacetic acid (commonly bromoacetic acid) activated by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[5][6] If this reaction does not go to completion, some of the resin-bound amines remain unreacted. In the subsequent displacement step, these un-acylated sites will not react with the incoming primary amine, leading to the deletion of that entire monomer unit in the final sequence.

  • Incomplete Displacement: The second step is a nucleophilic substitution where a primary amine displaces the halide (e.g., bromide) from the newly installed haloacetyl group.[4][5] If this SN2 reaction is incomplete, the chain will retain the haloacetyl group. This unreacted site will then be acylated in the next cycle, but it effectively results in the deletion of the intended side chain, creating a "glycine" residue at that position and leading to a peptoid that is shorter than intended upon cleavage.

The efficiency of both steps can be hampered by factors like steric hindrance from bulky amines, poor solubility of reagents, or aggregation of the growing peptoid chain on the resin.[4][7]

Q3: What is the general strategy to minimize deletion sequences?

A3: The overarching strategy is to drive both the acylation and displacement reactions as close to 100% completion as possible for every cycle. This involves a multi-faceted approach:

  • Reagent Quality and Stoichiometry: Use high-purity reagents. For instance, recrystallized bromoacetic acid can improve acylation yields.[4][5] The molar ratio of reagents is also critical; an optimized ratio of bromoacetic acid to DIC has been identified as 1:0.93.[5]

  • Reaction Conditions: Optimize reaction times, temperature, and solvent. Longer reaction times or elevated temperatures (up to 35°C) can increase yields, especially for sterically hindered amines or longer peptoid chains where reactivity may decrease.[5]

  • Solvent Choice: While DMF is the most common solvent, its use is being restricted due to health concerns.[5][8] For poorly soluble amines, solvents like N-methylpyrrolidone (NMP) or 1,2-dichloroethane (DCE) can improve yields.[5][8]

  • Monitoring Reaction Completion: Implementing on-resin analytical checks can help confirm that each step has gone to completion before proceeding to the next cycle.

Troubleshooting Guide

This section addresses specific experimental issues with their underlying causes and recommended solutions.

Problem 1: Mass spectrometry (MS) analysis of the crude product shows a significant peak at (M-residue) Da.
  • Symptom: Your primary analytical tool, typically LC-MS, reveals a major impurity peak corresponding to the mass of your target peptoid minus the mass of one of the monomer units.[2][9]

  • Root Cause Analysis: This is the classic signature of a deletion sequence. The key is to determine whether the failure occurred during the acylation or the displacement step.

    • Cause A: Incomplete Acylation. The secondary amine on the growing chain was not fully bromoacetylated. This is common when using bulky or electron-deficient secondary amines on the resin, or if the activating agent (DIC) has degraded.

    • Cause B: Incomplete Displacement. The incoming primary amine failed to fully displace the bromide from the bromoacetylated chain. This is frequently observed with sterically hindered primary amines (e.g., tert-butylamine) or amines with poor solubility.[4][5]

  • Solutions & Protocols:

    • Optimize Acylation:

      • Double Coupling: Perform the bromoacetylation step twice. After the initial 20-minute reaction, drain the reagents, wash the resin with DMF, and add a fresh solution of bromoacetic acid and DIC for another 20 minutes.[4] This is particularly effective for difficult couplings.

      • Check Reagent Quality: Ensure your DIC is fresh and has been stored under inert gas. DIC is moisture-sensitive.[10] Use recrystallized bromoacetic acid to avoid side products.[4][5]

      • Increase Temperature: Gently heating the reaction vessel to 35°C can significantly improve acylation efficiency.[5]

    • Enhance Displacement:

      • Increase Reaction Time: For bulky amines, extend the displacement reaction time from the standard 60 minutes to 90-120 minutes, or even longer for very challenging cases.[5] For peptoids longer than 10 residues, it's good practice to increase the displacement time for all subsequent steps.[5]

      • Change Solvent: If the amine has poor solubility in DMF, switch to NMP or a mixture of DMF/DCE to ensure it remains fully dissolved throughout the reaction.[5]

      • On-Resin Monitoring (Test Cleavage): Before proceeding with the full synthesis, perform a small test cleavage after a difficult displacement step. Take a few resin beads, cleave the product, and analyze by MS to confirm the correct mass.[6][11]

Problem 2: Synthesis with a sterically hindered amine (e.g., N-aryl or tert-butyl) results in low yield and multiple deletion peaks.
  • Symptom: The overall yield of the synthesis is low, and the crude product chromatogram shows a family of peaks, many corresponding to deletion sequences.

  • Root Cause Analysis: Highly sterically hindered amines are kinetically slow to react in the SN2 displacement step. The high steric bulk around the nitrogen atom makes it a poor nucleophile and impedes its approach to the electrophilic carbon of the bromoacetyl group.[4] Standard reaction conditions are often insufficient to drive this reaction to completion.

  • Solutions & Protocols:

    • Elevated Temperature: Increasing the temperature of the displacement reaction to 35-50°C is often necessary for these amines.[5][12]

    • Extended Reaction Times: A displacement time of 2-3 hours or even overnight may be required.[5]

    • Sequential Bromoacetylation: As a proactive measure when incorporating bulky side chains, performing two sequential bromoacetylation steps can ensure the acylation is complete before the challenging displacement step.[4]

Data & Reagent Guide

For ease of reference, the following table summarizes key parameters for optimizing your synthesis.

ParameterStandard ConditionsOptimized for Difficult SequencesRationale & Causality
Acylation Time 20 min2 x 20 min (Double Coupling)Ensures complete reaction of the resin-bound secondary amine, preventing a missed monomer.
Displacement Time 60 min90–180 min or longerOvercomes the slow kinetics of sterically hindered or poorly soluble primary amines.[5]
Temperature Room Temperature35–50°CProvides the necessary activation energy to overcome kinetic barriers, especially for hindered amines.[5]
Amine Solubility 1.5 M in DMF1.5 M in NMP or DCEPrevents precipitation of the amine, ensuring it is available in solution to react.[5]
DIC Quality Standard GradeFresh, stored under inert gasN,N'-diisopropylcarbodiimide is sensitive to moisture, which deactivates it and leads to incomplete acylation.[10]
Bromoacetic Acid Standard GradeRecrystallizedRemoves impurities that can cause unwanted side reactions during the acylation step.[4][5]

Experimental Workflows & Diagrams

Visualizing the synthesis process can help pinpoint where errors are likely to occur.

Standard Submonomer Synthesis Cycle

The diagram below illustrates the two-step cycle. Deletion sequences can form if either Step 1 (Acylation) or Step 2 (Displacement) fails to reach completion.

G cluster_cycle Monomer Addition Cycle Resin Resin-NH-R(n-1) Acylated Resin-N(R(n-1))-C(=O)CH2Br Resin->Acylated Step 1: Acylation Bromoacetic Acid, DIC Potential Deletion Point Displaced Resin-N(R(n-1))-C(=O)CH2NH-R(n) Acylated->Displaced Step 2: Displacement Primary Amine (R(n)-NH2) Potential Deletion Point Resin_Next Resin-NH-R(n) Displaced->Resin_Next Ready for next cycle

Caption: The two-step submonomer cycle for peptoid synthesis.

Troubleshooting Flowchart for Deletion Sequences

Use this flowchart to diagnose the likely cause of your deletion sequence impurity.

G Start Deletion Sequence Detected by MS at (M-residue)? CheckAmine Was the amine for the deleted residue sterically hindered (e.g., t-butyl, N-aryl)? Start->CheckAmine CheckReagents Are your DIC and Bromoacetic Acid fresh and high quality? CheckAmine->CheckReagents No IncompleteDisp Likely Cause: Incomplete Displacement CheckAmine->IncompleteDisp Yes CheckReagents->IncompleteDisp Yes IncompleteAcyl Likely Cause: Incomplete Acylation CheckReagents->IncompleteAcyl No SolutionDisp Solution: - Increase reaction time - Increase temperature - Change solvent (NMP) IncompleteDisp->SolutionDisp SolutionAcyl Solution: - Perform double acylation - Replace DIC/BrAc - Increase temperature IncompleteAcyl->SolutionAcyl

Caption: A diagnostic flowchart for troubleshooting deletion sequences.

References

  • Knight, A. S., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au. Available at: [Link]

  • ResearchGate. (n.d.). Field guide and outlook of peptoid synthesis. ResearchGate. Available at: [Link]

  • Knight, A. S., et al. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(4), 195-219. Available at: [Link]

  • MDPI. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI. Available at: [Link]

  • Robertson, A., et al. (2016). An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity. Journal of Visualized Experiments, (117), 54911. Available at: [Link]

  • Zhang, Y., et al. (2020). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society, 142(37), 15914-15922. Available at: [Link]

  • Roy, O., et al. (2016). First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation. Beilstein Journal of Organic Chemistry, 12, 1239-1247. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Wang, Y., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(5), 428-435. Available at: [Link]

  • Scott, C. J., et al. (2017). Recent Advances in the Synthesis of Peptoid Macrocycles. Chemistry - A European Journal, 23(36), 8566-8577. Available at: [Link]

  • Mire, J., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Digital Discovery, 3(1), 118-129. Available at: [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Available at: [Link]

  • ResearchGate. (n.d.). Peptide Fragmentation/Deletion Side Reactions. ResearchGate. Available at: [Link]

  • Fülöp, F., & Wéber, E. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5324. Available at: [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec Peptides. Available at: [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]

  • QYAOBIO. (n.d.). Optimize Peptoid Synthesis. QYAOBIO. Available at: [Link]

  • Novor Cloud. (2021). How to Determine Peptide Sequences. Novor Cloud. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

  • Fülöp, F., & Wéber, E. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5324. Available at: [Link]

  • Figliozzi, G. M., et al. (1996). High-throughput sequencing of peptoids and peptide-peptoid hybrids by partial edman degradation and mass spectrometry. Journal of the American Chemical Society, 118(48), 12212-12223. Available at: [Link]

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Validation & Comparative

Technical Comparison: N-Fmoc-N-cyclopentylglycine vs. N-Fmoc-Proline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing N-Fmoc-N-cyclopentylglycine vs N-Fmoc-Proline Content Type: Technical Comparison Guide

Executive Summary

This guide compares N-Fmoc-Proline (Fmoc-Pro-OH) , the canonical helix-breaking amino acid, with N-Fmoc-N-cyclopentylglycine (Fmoc-N-Cpg-OH) , a bulky "peptoid" monomer.[1][2] While both residues introduce secondary amines into the peptide backbone—eliminating hydrogen bond donors and restricting conformation—they serve distinct mechanistic roles.[2][3] Proline rigidly locks the backbone


 (phi) angle via a covalent ring, whereas N-cyclopentylglycine introduces steric bulk to modulate flexibility and enhance proteolytic stability without the rigid geometrical lock of the pyrrolidine ring.[3]
Part 1: Chemical Identity & Structural Logic
1.1. The Critical Distinction

Before selecting a reagent, researchers must distinguish between the Peptoid (N-substituted) and the Non-Canonical Amino Acid (Alpha-substituted).[1][2]

FeatureN-Fmoc-Proline N-Fmoc-N-cyclopentylglycine
Class Canonical Amino Acid (Cyclic)Peptoid Monomer (N-substituted Glycine)
Structure Pyrrolidine ring fuses

-carbon and Nitrogen.[1][2]
Glycine backbone; Cyclopentyl group attached to Nitrogen .[2]
Chirality L-enantiomer (Intrinsic chirality at

-C).[1][2]
Achiral (Glycine backbone is achiral; N-substitution does not induce static chirality).[1][2]
CAS 71989-31-61343040-07-2
Primary Function Induces

-turns; locks

angle to ~-60°.[1][2][4]
Enhances solubility/permeability; blocks proteolysis; induces cis-amide preference.[1][2]

⚠️ Warning: Do not confuse with Fmoc-Cyclopentylglycine (Fmoc-Cpg-OH) , where the cyclopentyl group is on the


-carbon.[1][2] That is a chiral, rigid amino acid.[2][3] The "N-cyclopentyl" variant discussed here is a peptoid.[2]
1.2. Conformational Impact

The primary utility of both residues is to restrict conformational space, but they achieve this through different physical mechanisms.[2][3]

  • Proline (The "Lock"): The 5-membered ring covalently links the side chain to the backbone nitrogen.[3] This restricts the

    
     dihedral angle to a narrow range (-60° ± 10°), forcing the peptide chain to kink. It is the gold standard for nucleating 
    
    
    
    -turns.[2]
  • N-cyclopentylglycine (The "Wedge"): The bulky cyclopentyl group on the nitrogen creates massive steric hindrance.[3] It does not covalently lock the

    
     angle, but it energetically disfavors extended conformations (like 
    
    
    
    -sheets) due to steric clashes with the carbonyl oxygen of the preceding residue.[3] This results in a semi-rigid backbone that is highly lipophilic.[2][3]
Part 2: Synthesis Performance (SPPS)

Both residues present a secondary amine at the N-terminus after deprotection.[2] This creates a "difficult coupling" step for the subsequent amino acid due to steric hindrance and reduced nucleophilicity.

2.1. Comparative Coupling Efficiency
ParameterN-Fmoc-Proline N-Fmoc-N-cyclopentylglycine
Acylation of this residue Moderate. The secondary amine is hindered but accessible.[1][2]Difficult. The flexible cyclopentyl group creates a "steric umbrella" over the nucleophilic nitrogen.[3]
Acylation by this residue Standard. The carboxyl group is activated normally.[2][3]Standard.
Reagent Preference HATU or DIC/Oxyma.[2][3]HATU/HOAt or PyAOP (Phosphonium salts often superior for N-alkyls).[1][2]
Monitoring Chloranil or p-Nitrophenol test (Ninhydrin is false-negative).Chloranil or p-Nitrophenol test.[1][2]
2.2. Optimized Coupling Protocol for Secondary Amines

For coupling Amino Acid (X) onto a resin-bound N-cyclopentylglycine or Proline.

  • Swelling: DMF, 20 mins.

  • Activation (Pre-activation is critical):

    • Reagents: 5.0 eq Fmoc-AA-OH, 4.9 eq HATU, 10 eq DIEA.

    • Note: Use HOAt (1-Hydroxy-7-azabenzotriazole) if available; the nitrogen in the pyridine ring assists acylation via a "neighboring group effect" crucial for hindered amines.[1]

  • Coupling: 2 x 60 minutes at Room Temperature.

    • Troubleshooting: If coupling fails, use COMU or elevate temperature to 50°C (microwave assisted).

  • Capping: Acetyl anhydride capping is mandatory after this step to prevent deletion sequences.[2]

Part 3: Physicochemical Properties & Stability
3.1. Cis/Trans Isomerization

Both residues suffer from cis/trans heterogeneity, which can complicate HPLC purification and NMR analysis.[2][3]

  • Proline: Typically exists in ~80-90% trans conformation in water, but cis populations increase in aromatic solvents or specific sequences (e.g., Tyr-Pro).[1][2]

  • N-cyclopentylglycine: N-alkylated glycines have a lower energy barrier for isomerization than Proline.[1][2] The bulky cyclopentyl group often destabilizes the trans isomer, leading to high cis populations (up to 40-50% cis in some solvents).[3] This can result in "split peaks" on HPLC that coalesce upon heating.[2][3]

3.2. Proteolytic Stability

This is the decisive factor for drug development.[2][3]

  • Proline: Resistant to general proteases (trypsin, chymotrypsin) but susceptible to specific Prolyl Endopeptidases .[1][2][3]

  • N-cyclopentylglycine: Complete Resistance. The N-substitution prevents the formation of the transition state required by serine proteases. It is effectively invisible to serum proteases, making it ideal for increasing the half-life of therapeutic peptides.[2][3]

Part 4: Visualization of Workflows
Diagram 1: Structural & Functional Logic

This diagram maps the decision process between choosing Proline or N-cyclopentylglycine based on desired structural outcome.[2]

ComparisonLogic Start Design Goal BranchRigid Need Rigid Turn / Beta-Hairpin Start->BranchRigid Structural Definition BranchStable Need Protease Stability / Permeability Start->BranchStable PK/PD Enhancement Proline N-Fmoc-Proline (Cyclic Backbone) BranchRigid->Proline NCpg N-Fmoc-N-cyclopentylglycine (Peptoid Residue) BranchStable->NCpg OutcomePro Result: Fixed Phi Angle (-60°) Defined Secondary Structure Proline->OutcomePro Covalent Constraint OutcomeCpg Result: Flexible Backbone High Lipophilicity Complete Protease Resistance NCpg->OutcomeCpg Steric Constraint

Caption: Decision logic for selecting between Proline (structural rigidity) and N-cyclopentylglycine (bioavailability/stability).

Diagram 2: SPPS Coupling Workflow for Hindered Amines

A self-validating protocol for coupling onto these difficult residues.

SPPSWorkflow Resin Resin-Bound Sec-Amine (Pro/N-Cpg) Activation Activation: 5eq AA + HATU/HOAt Resin->Activation Couple1 Coupling 1: 60 min @ RT Activation->Couple1 Test Chloranil Test Couple1->Test Success Proceed to Deprotection Test->Success Clear (No Amine) Fail Incomplete (Blue Beads) Test->Fail Blue (Amine Present) Refire Re-couple: PyAOP or 50°C (Microwave) Fail->Refire Cap Acetylation Cap (Prevent Deletion) Refire->Cap Cap->Success

Caption: Workflow for coupling the subsequent amino acid onto the steric hindered secondary amine of Proline or N-Cpg.

Part 5: References
  • Zuckermann, R. N., et al. (1992).[2][3][5] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[2][3]

  • Fischer, G. (2000).[1][2][3] "Chemical aspects of peptide bond isomerisation." Chemical Society Reviews.[2]

  • Puckett, J. W., et al. (2015).[2][3] "The diverse biological applications of peptoids." Peptide Science. [1][2][3]

  • Albericio, F., & Tulla-Puche, J. (2008).[1][2][3] "The Application of N-Methyl- and N-Alkylated Amino Acids in Peptide Synthesis." ChemMedChem. [1][2][3]

Sources

N-Fmoc-N-cyclopentylglycine vs N-methylglycine (Sarcosine) stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Fmoc-N-cyclopentylglycine vs. N-methylglycine (Sarcosine): Stability & Performance Guide Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist (Peptide Chemistry)

Executive Summary: The Steric Trade-Off

In the development of peptide therapeutics, the modification of the amide backbone is a critical strategy to overcome poor bioavailability and rapid proteolytic degradation. This guide compares two N-alkylated building blocks: the classic N-methylglycine (Sarcosine) and the sterically demanding N-Fmoc-N-cyclopentylglycine (Ncp) .

The Verdict:

  • Sarcosine is the industry standard for introducing N-methylation to improve solubility and membrane permeability with manageable synthetic difficulty.

  • N-Fmoc-N-cyclopentylglycine is a high-performance alternative. It provides superior proteolytic shielding and enhanced lipophilicity (LogP) but imposes significant steric hindrance during Solid-Phase Peptide Synthesis (SPPS). It is best deployed when Sarcosine fails to provide sufficient metabolic stability.

Part 1: Physicochemical Profile & Structural Logic[1]

The fundamental difference lies in the N-substituent. While the methyl group of Sarcosine is the smallest alkyl unit, the cyclopentyl group of Ncp is a bulky, hydrophobic ring. This difference dictates their behavior in both the reaction vessel and the biological environment.

Table 1: Comparative Physicochemical Properties

FeatureN-methylglycine (Sarcosine)N-Fmoc-N-cyclopentylglycineImpact on Peptide
Formula C3H7NO2 (Residue)C7H11NO2 (Residue)Ncp increases hydrophobicity significantly.
Steric Bulk Low (Methyl)High (Cyclopentyl ring)Ncp blocks protease access more effectively.
LogP Contribution ~ -0.5 (Hydrophilic/Neutral)~ +2.0 (Lipophilic)Ncp enhances membrane permeability via passive diffusion.
Conformation Promotes cis/trans equilibriumFavors trans (due to steric clash in cis)Ncp rigidifies the backbone more aggressively.
SPPS Reactivity Moderate hindranceSevere hindranceNcp requires specialized coupling protocols.

Part 2: Synthesis Performance (SPPS)

The Challenge: Coupling onto a secondary amine is difficult; coupling onto a bulky N-cyclopentyl secondary amine is exceptionally challenging. Standard protocols (HBTU/DIEA) often result in deletion sequences when using Ncp.

Expert Protocol: High-Efficiency Coupling for N-Fmoc-N-cyclopentylglycine
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the coupling agent. The pyridinium structure promotes faster activation than benzotriazoles (HBTU).

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is mandatory to suppress racemization and accelerate the reaction.

  • Monitoring: CRITICAL. The Kaiser test (ninhydrin) is ineffective for secondary amines (it yields a reddish/brown color rather than blue, often leading to false negatives). You must use the Chloranil Test or p-Anil Test to verify coupling completion.

Step-by-Step Optimization Workflow:

  • Swelling: Swell resin in DMF/DCM (1:1) for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: N-alkyl Fmoc groups cleave slower; ensure fresh reagents.

  • Coupling (The "Hard" Step):

    • AA: 4.0 eq N-Fmoc-N-cyclopentylglycine

    • Activator: 3.9 eq HATU / 4.0 eq HOAt

    • Base: 8.0 eq DIEA (N,N-Diisopropylethylamine)

    • Condition: Microwave irradiation at 75°C for 10 minutes (or 2 hours at RT).

    • Double coupling is recommended for Ncp.

  • Capping: Acetylation (Ac2O/Pyridine) is crucial after Ncp coupling to terminate unreacted chains, as they will be nearly impossible to purify later.

Visualizing the Synthesis Decision Tree

SPPS_Workflow Start Start: N-Alkyl Residue Coupling Choice Select Residue Start->Choice Sarc Sarcosine (N-Me) Choice->Sarc Low Steric Bulk Ncp N-cyclopentyl (Ncp) Choice->Ncp High Steric Bulk Standard Standard Coupling (HBTU/DIEA, 1h) Sarc->Standard Advanced Advanced Coupling (HATU/HOAt, 75°C, 2x) Ncp->Advanced Check QC: Chloranil Test Standard->Check Advanced->Check Success Proceed to Next AA Check->Success Colorless (No free sec-amine) Fail Recouple (Different Activation) Check->Fail Blue/Green (Incomplete)

Figure 1: Decision matrix for coupling N-alkylated glycines. Ncp demands immediate escalation to high-energy coupling conditions.

Part 3: Stability Profile (Proteolytic Resistance)

The primary driver for choosing Ncp over Sarcosine is metabolic stability .

Mechanism of Action: Proteases (e.g., Trypsin, Chymotrypsin) require access to the amide bond to form the tetrahedral transition state.

  • Sarcosine: The N-methyl group removes the H-bond donor and introduces minor steric clash. This slows down cleavage but does not abolish it.

  • N-cyclopentylglycine: The cyclopentyl ring acts as a massive "umbrella." It sterically occludes the carbonyl carbon from enzymatic nucleophilic attack.

Experimental Data Interpretation: In serum stability assays (incubating peptide in human plasma at 37°C), peptides containing bulky N-alkyl groups (Ncp) consistently demonstrate longer half-lives (


) compared to their N-methyl analogs.
  • Sarcosine Analog:

    
     2–4 hours (typical range for linear N-Me peptides).
    
  • Ncp Analog:

    
     >24 hours (often completely resistant to specific cleavage at that site).
    

Comparative Stability Table

Enzyme ChallengeSarcosine (N-Me) PerformanceN-cyclopentyl (Ncp) Performance
Trypsin (Cleaves Lys/Arg)Moderate resistance if placed at P1' site.High resistance; steric bulk prevents active site fit.
Chymotrypsin (Cleaves Hydrophobic)Low resistance; methyl mimics natural side chains.Superior resistance; ring distorts substrate binding pocket.
Serum Proteases (General)Improved over Glycine (

stability).
Drastically improved (

stability).

Part 4: Conformational Dynamics

The N-substituent dictates the shape of the peptide backbone, influencing receptor binding.

  • Cis/Trans Isomerization: Peptide bonds usually exist in the trans conformation (

    
    ). N-alkylation lowers the energy barrier between cis and trans states.
    
    • Sarcosine: Often exists as a mixture of cis and trans rotamers in solution. This flexibility can be beneficial for inducing turns (e.g., in cyclic peptides).

    • Ncp: The bulk of the cyclopentyl group creates severe steric clashes with the preceding carbonyl oxygen in the cis conformation. Consequently, Ncp strongly favors the trans conformation (or a twisted trans), effectively "locking" the backbone more rigidly than Sarcosine.

Application Note: If your target receptor requires a rigid, extended conformation, Ncp is the superior choice. If you need to induce a turn or flexibility, Sarcosine is preferred.

References

  • Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research. Link

    • Context: Authoritative review on N-methylation effects on stability and permeability.
  • Di Gioia, M. L., et al. (2023). "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin." MDPI Molecules. Link

    • Context: Detailed protocols for synthesizing and coupling hindered N-alkyl amino acids.
  • Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society. Link

    • Context: Foundational text on N-substituted glycine synthesis and steric properties.
  • Biron, E., et al. (2008). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science. Link

    • Context: Optimization of coupling conditions (HATU/HO
  • PubChem Compound Summary. (2024). "N-Fmoc-N-cyclopentylglycine."[1][2][3] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and identifiers (CAS 1343040-07-2).[1]

Sources

A Comparative Guide to the Crystal Structure Analysis of Peptides Featuring N-Cyclopentylglycine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the incorporation of non-natural amino acids is a cornerstone strategy for modulating peptide conformation, enhancing proteolytic stability, and improving pharmacokinetic profiles. Among these, N-alkylated amino acids, and specifically N-cyclopentylglycine (N-cpg), present a unique conformational constraint due to the bulky, cyclic substituent on the amide nitrogen. This guide provides a comprehensive comparative analysis of the anticipated structural implications of incorporating N-cyclopentylglycine into peptide backbones, supported by experimental data from analogous structures. While a definitive crystal structure of a peptide containing N-cyclopentylglycine is not yet publicly available, this guide furnishes researchers with the foundational knowledge and detailed experimental workflows required to undertake such a structural analysis.

The Structural Significance of N-Cyclopentylglycine in Peptide Design

Glycine, the simplest amino acid, imparts a high degree of conformational flexibility to the peptide backbone, which can be entropically unfavorable for receptor binding. N-alkylation of glycine, particularly with a cyclic moiety like a cyclopentyl group, introduces significant steric hindrance that restricts the rotation around the Cα-N bond and influences the cis/trans isomerization of the preceding peptide bond. This conformational rigidity is a key tool in "locking" a peptide into a bioactive conformation.

The cyclopentyl group, larger than a methyl or ethyl group, is expected to impose a more defined conformational preference than simpler N-alkylated glycines. Understanding the precise atomic-level consequences of this substitution through X-ray crystallography is paramount for its effective utilization in structure-based drug design.

Comparative Crystallographic Analysis: Insights from Analogous Structures

In the absence of a solved crystal structure for an N-cyclopentylglycine-containing peptide, we can draw valuable inferences from the crystal structures of peptides containing glycine, Cα,α-disubstituted glycines, and cyclopentene-modified amino acids.

Peptide/Residue Key Conformational Features Impact on Peptide Backbone Reference
Glycyl-glycine Extended conformation, significant deviations from planarity in peptide planes possible.[1]High flexibility, can adopt a wide range of phi (φ) and psi (ψ) angles.[1]
Cα,α-dicyclopropylglycine dipeptide Folded conformation, α-pleated sheet-like organization.[2]Steric hindrance from the Cα-substituents forces a specific, folded conformation, reducing flexibility.[2]
Cyclopentene-containing peptide derivative Cyclopentene ring adopts an envelope conformation and is perpendicular to the amide plane.[3]The cyclic moiety introduces significant steric bulk, influencing the local conformation and potentially shielding the amide bond.[3]

Based on these comparisons, we can hypothesize that N-cyclopentylglycine will:

  • Restrict Backbone Torsion Angles: The bulky cyclopentyl group will significantly limit the allowable φ and ψ angles of the N-cpg residue.

  • Influence Peptide Bond Isomerism: The steric clash between the cyclopentyl group and the preceding residue's side chain and carbonyl oxygen will likely favor a trans conformation of the peptide bond.

  • Promote Specific Secondary Structures: Depending on the surrounding amino acid sequence, the conformational rigidity of N-cpg could act as a nucleation site for specific secondary structures like β-turns or helices.

Experimental Workflow for Crystal Structure Analysis

The following sections provide a detailed, step-by-step methodology for the synthesis, crystallization, and crystal structure determination of a model peptide containing N-cyclopentylglycine, for instance, Ac-Ala-N-cpg-Ala-NHMe.

The synthesis of peptides containing N-cyclopentylglycine can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.[3]

Diagram of the SPPS Workflow for N-cpg Peptide Synthesis

SPPS_Workflow Resin 1. Start with Rink Amide Resin Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling1 3. Couple Fmoc-Ala-OH (HBTU/DIEA in DMF) Fmoc_Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Fmoc_Deprotection2 4. Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling2 5. Couple Boc-N-cpg-OH (HATU/DIEA in DMF) Fmoc_Deprotection2->Coupling2 Boc_Ncpg_OH Boc-N-cyclopentylglycine-OH Boc_Ncpg_OH->Coupling2 Wash2 Wash Coupling2->Wash2 Boc_Deprotection 6. Boc Deprotection (TFA/DCM) - if next aa is Boc protected Wash2->Boc_Deprotection Coupling3 7. Couple Ac-Ala-OH Boc_Deprotection->Coupling3 Wash3 Wash Coupling3->Wash3 Cleavage 8. Cleavage from Resin (TFA/TIS/H2O) Wash3->Cleavage Purification 9. HPLC Purification Cleavage->Purification Characterization 10. Mass Spectrometry & Analytical HPLC Purification->Characterization Final_Peptide Ac-Ala-N-cpg-Ala-NHMe Characterization->Final_Peptide

Caption: Solid-phase synthesis workflow for a model peptide containing N-cyclopentylglycine.

Protocol:

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF. Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a suitable coupling agent like HBTU and a base like DIEA.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of N-cyclopentylglycine: For the coupling of N-cyclopentylglycine, use a Boc-protected version (Boc-N-cpg-OH) to avoid side reactions. A stronger coupling agent like HATU may be beneficial due to the steric hindrance of the secondary amine.

  • Final Acylation: After the final amino acid is coupled, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry and analytical HPLC.

Peptide crystallization is a critical and often challenging step. A systematic screening of various conditions is necessary to identify those that promote the growth of high-quality, single crystals suitable for X-ray diffraction.

Diagram of the Peptide Crystallization Workflow

Crystallization_Workflow start Purified Peptide screening High-Throughput Crystallization Screening (Vapor Diffusion) start->screening hanging_drop Hanging Drop screening->hanging_drop method sitting_drop Sitting Drop screening->sitting_drop method optimization Optimization of Initial Hits hanging_drop->optimization sitting_drop->optimization variables Variables: - pH - Precipitant Conc. - Temperature - Additives optimization->variables crystal_growth Crystal Growth optimization->crystal_growth harvesting Crystal Harvesting & Cryo-protection crystal_growth->harvesting xray X-ray Diffraction Data Collection harvesting->xray

Caption: A typical workflow for the crystallization of a synthetic peptide.

Protocol:

  • Solubility Testing: Determine the solubility of the purified peptide in various buffers and solvents to establish a suitable starting concentration for crystallization trials (typically 5-20 mg/mL).

  • Initial Screening: Use commercially available crystallization screens (e.g., Hampton Research, Qiagen) to rapidly test a wide range of precipitants, buffers, and salts. The hanging-drop or sitting-drop vapor diffusion methods are commonly employed.[4]

  • Optimization: Once initial "hits" (conditions that produce microcrystals or promising precipitate) are identified, perform optimization experiments by systematically varying the concentrations of the precipitant and peptide, pH, and temperature.

  • Crystal Harvesting: Carefully harvest well-formed crystals and transfer them to a cryoprotectant solution (e.g., the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during X-ray data collection at cryogenic temperatures.

Once suitable crystals are obtained, their three-dimensional structure can be determined by X-ray crystallography.

Protocol:

  • Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a focused beam of X-rays, typically at a synchrotron source for high-intensity beams.

  • Data Processing: Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities.

  • Phase Determination: Solve the "phase problem" using methods such as molecular replacement (if a similar structure is known) or direct methods for small molecules.

  • Model Building and Refinement: Build an initial atomic model into the electron density map and refine it to improve the fit between the model and the experimental data.

  • Validation: Validate the final structure to ensure its quality and accuracy.

Conclusion and Future Directions

The incorporation of N-cyclopentylglycine into peptides represents a promising strategy for constraining their conformation and enhancing their therapeutic potential. While direct crystallographic data is currently unavailable, a comparative analysis of related structures provides strong predictive insights into its structural consequences. The detailed experimental workflows provided in this guide offer a clear path for researchers to obtain the first crystal structures of N-cyclopentylglycine-containing peptides. Such studies will be invaluable for validating the conformational hypotheses presented here and will undoubtedly accelerate the rational design of novel peptidomimetics with tailored structural and functional properties for a wide range of therapeutic applications.

References

  • Crisma, M., Moretto, V., Toniolo, C., Balaram, P., & Balaram, H. (2000). The crystal structure of a Dcp-containing peptide. Journal of Peptide Research, 55(4), 303-307. Available at: [Link]

  • Suresh, S., & Vijayan, M. (2016). Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1646–1650. Available at: [Link]

  • Ueda, A., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2958. Available at: [Link]

  • Getman, D. R., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 104(2), 71-84. Available at: [Link]

  • Ueda, A., et al. (2021). X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules, 26(10), 2958. Available at: [Link]

  • Olesińska, M., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. RSC Advances, 14(5), 3245-3259. Available at: [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of N-Fmoc-N-cyclopentylglycine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher engaged in peptide synthesis, the mastery of safety protocols is as critical as the precision of their experimental design. N-Fmoc-N-cyclopentylglycine, a key building block in the synthesis of complex peptides, requires a nuanced understanding of its handling to ensure both personal safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe utilization of this reagent, from initial handling to final disposal.

Hazard Identification: Understanding the Risks

N-Fmoc-N-cyclopentylglycine is classified with the following hazards:

  • Causes skin irritation (H315) [1]

  • Causes serious eye irritation (H319) [1]

  • May cause respiratory irritation (H335) [1]

These classifications necessitate a comprehensive approach to personal protective equipment (PPE) to create a reliable barrier against exposure. As a fine white powder, the primary risks arise from inhalation of airborne particles and direct contact with skin and eyes[1].

Core Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling N-Fmoc-N-cyclopentylglycine, particularly in its powdered form.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shieldsProtects against airborne powder and splashes of solvents during solution preparation.
Hand Protection Chemical-resistant nitrile glovesProvides a barrier against skin irritation. It is crucial to change gloves between samples to prevent cross-contamination[2].
Body Protection Full-coverage lab coatProtects skin and clothing from accidental spills[2].
Footwear Closed-toe, non-permeable shoesPrevents chemical contact with the feet[2].
Respiratory Protection Use in a certified fume hoodEssential for controlling aerosols and minimizing the inhalation of the powder[2]. For situations outside of a fume hood, a particulate filter respirator (EN 143) may be necessary[3].

Procedural Guidance for Safe Handling

The causality behind these procedural steps is to minimize the generation of airborne dust and prevent contact.

Handling the Solid Compound
  • Preparation : Before handling, ensure you are in a well-ventilated area, preferably a certified fume hood[2][4]. Don all required PPE as outlined in the table above.

  • Weighing : Use anti-static weighing techniques to minimize powder dispersion[2]. A weighing boat or paper is recommended.

  • Transfer : Carefully transfer the weighed powder to your reaction vessel. Avoid any rapid movements that could create a dust cloud.

  • Cleanup : Immediately clean any spills by mechanically taking up the material and placing it in an appropriate container for disposal[3]. Avoid dry sweeping, which can resuspend particles.

Use in Solid-Phase Peptide Synthesis (SPPS)

The use of N-Fmoc-N-cyclopentylglycine in SPPS introduces additional reagents and waste streams that must be managed.

  • Fmoc Deprotection : This step typically involves the use of a piperidine solution in a solvent like DMF[5]. Both piperidine and DMF have their own associated hazards, and the entire process should be conducted within a fume hood.

  • Coupling Reactions : The amino acid is typically dissolved in a solvent and activated with coupling reagents. Handle all solutions with care to avoid splashes.

  • Resin Washing : Washing the resin with solvents like DMF is a repeated step in SPPS[6]. Ensure all waste solvents are collected in a designated, properly labeled waste container.

Waste Disposal: A Critical, Often Overlooked Step

Proper waste disposal is not just a regulatory requirement; it is a cornerstone of a safe laboratory environment. The waste generated from using N-Fmoc-N-cyclopentylglycine must be segregated based on its composition.

  • Solid Waste : Unused N-Fmoc-N-cyclopentylglycine and any contaminated materials (e.g., weighing paper, gloves) should be collected in a sealed, labeled container and disposed of as chemical waste in accordance with local, state, and federal regulations[7].

  • Liquid Waste from SPPS : This is the most complex waste stream. It will contain a mixture of solvents (e.g., DMF), the deprotecting agent (e.g., piperidine), and traces of other reagents. This waste must be collected in a designated, sealed, and clearly labeled hazardous waste container. Never dispose of this waste down the drain.

  • Final Cleavage Waste : The final step of SPPS often involves cleaving the peptide from the resin using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers[8][9]. This waste is highly corrosive and must be collected in a separate, acid-resistant hazardous waste container.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with N-Fmoc-N-cyclopentylglycine.

PPE_Workflow PPE Selection for N-Fmoc-N-cyclopentylglycine Handling cluster_assessment Hazard Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Waste Disposal Start Start: Handling N-Fmoc-N-cyclopentylglycine CheckPowder Is the material a powder or solid? Start->CheckPowder CheckSolution Is the material in solution? CheckPowder->CheckSolution No FumeHood Work in a Fume Hood CheckPowder->FumeHood Yes GlovesGoggles Gloves (Nitrile) & Safety Goggles CheckSolution->GlovesGoggles Yes BasePPE Standard Lab Attire: - Lab Coat - Closed-toe Shoes SolidWaste Solid Chemical Waste BasePPE->SolidWaste Dispose of contaminated solids LiquidWaste Liquid Hazardous Waste BasePPE->LiquidWaste Dispose of used solutions GlovesGoggles->BasePPE FumeHood->GlovesGoggles Respiratory Consider Particulate Respirator (if hood is unavailable) FumeHood->Respiratory Alternative

Caption: PPE selection workflow for N-Fmoc-N-cyclopentylglycine.

By adhering to these guidelines, researchers can confidently and safely handle N-Fmoc-N-cyclopentylglycine, ensuring both personal well-being and the integrity of their groundbreaking research.

References

  • Ajinomoto. (2003-01-06). SAFETY DATA SHEET: GLYCINE. AminoScience Division.
  • Carl ROTH.
  • Sigma-Aldrich. (2024-09-07).
  • Biovera. (2024-11-13). Laboratory Safety Guidelines for Peptide Handling.
  • AChemBlock. N-Fmoc-N-cyclopentylglycine 95% | CAS: 1343040-07-2.
  • AAPPTec, LLC.
  • Nowick Laboratory. (2020-03-17).
  • ResearchGate. (2025-08-10). Methods for Removing the Fmoc Group.
  • Thermo Scientific Chemicals. N-Fmoc-2-cyclopentyl-L-glycine, 95% 1 g.
  • ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • Peptide Primers. Peptide Synthesis for Beginners.
  • BLD Pharm. 1343040-07-2|N-Fmoc-N-cyclopentylglycine.
  • NIH. (2023-11-13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Green Chemistry. In situ Fmoc removal.
  • PMC - NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • JoVE. (2012-05-15).
  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.